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  • Product: Octadeca-2,4-dien-1-ol
  • CAS: 93255-83-5

Core Science & Biosynthesis

Foundational

Stereoselective Synthesis of Octadeca-2,4-dien-1-ol Isomers: A Comprehensive Technical Guide

Executive Summary Conjugated dienes, particularly long-chain aliphatic alcohols like octadeca-2,4-dien-1-ol, are critical structural motifs found in a myriad of biologically active natural products, insect pheromones, an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Conjugated dienes, particularly long-chain aliphatic alcohols like octadeca-2,4-dien-1-ol, are critical structural motifs found in a myriad of biologically active natural products, insect pheromones, and specialized lipid mediators. The primary synthetic challenge in constructing these molecules lies in the precise stereochemical control of the conjugated π -system. Generating a specific stereoisomer—whether (2E,4E), (2Z,4E), (2E,4Z), or (2Z,4Z)—requires highly selective methodologies that prevent stereoscrambling and over-reduction.

This whitepaper provides an authoritative, in-depth evaluation of the synthetic pathways used to construct octadeca-2,4-dien-1-ol isomers. By bridging mechanistic theory with field-proven bench protocols, this guide serves as a self-validating framework for researchers and drug development professionals.

Strategic Evaluation of Stereoselective Pathways

The assembly of conjugated dienes generally relies on three distinct strategic pillars: alkyne semi-hydrogenation, transition-metal-catalyzed cross-coupling, and carbonyl olefination[1]. The choice of pathway is dictated by the target isomer's geometry and the availability of stereodefined precursors.

  • Alkyne Semi-Hydrogenation (Lindlar Reduction): Ideal for accessing (Z,E) or (E,Z) isomers. By starting with a stereodefined enyne, the internal alkyne is selectively reduced to a (Z)-alkene via syn-addition of hydrogen[2].

  • Transition-Metal Cross-Coupling: The most robust method for universal isomer synthesis. While traditional Suzuki-Miyaura couplings can suffer from stereoscrambling (up to 5% loss of isomeric purity), Negishi coupling utilizing organozinc reagents maintains 98% stereoselectivity[3].

  • Carbonyl Olefination: Methods like Horner-Wadsworth-Emmons (HWE) or Still-Gennari olefinations are useful for appending a second double bond to an existing α,β -unsaturated aldehyde, though they often yield lower stereopurity compared to cross-coupling[3].

Quantitative Data Summary: Pathway Comparison
Synthesis StrategyTarget IsomerKey ReagentsStereoselectivityTypical YieldPrimary Advantage
Alkyne Semi-hydrogenation (2Z, 4E)Lindlar Catalyst, H₂, Quinoline>95% (syn-addition)80–85%Highly predictable Z-geometry formation.
Negishi Cross-Coupling All (E,E; E,Z; Z,E; Z,Z)Pd(PPh₃)₄, Alkenyl Zinc, Alkenyl Halide 98% (stereoretentive)80–90%Universal applicability without stereoscrambling.
Modified Suzuki Coupling All (E,E; E,Z; Z,E; Z,Z)Pd(dppf)Cl₂, Alkenyl Boron, CsF 98% (requires CsF)75–85%Milder conditions, tolerant of diverse functional groups.
Carbonyl Olefination (2E, 4E) or (2Z, 4Z)Phosphonates, Base (HWE/Still-Gennari)85–90%60–75%Utilizes readily available aldehyde precursors.

Mechanistic Workflows and Logical Relationships

To visualize the decision-making process for synthesizing specific octadeca-2,4-dien-1-ol isomers, refer to the strategic pathway diagram below.

Retrosynthesis Target Octadeca-2,4-dien-1-ol Enyne Enyne Semi-Hydrogenation Target->Enyne syn-H2 Addition Negishi Negishi Cross-Coupling Target->Negishi C(sp2)-C(sp2) Bond Olefination Carbonyl Olefination Target->Olefination C=C Formation ZE (2Z,4E)-Isomer (Lindlar Catalyst) Enyne->ZE EE (2E,4E)-Isomer (Stereoretentive Pd) Negishi->EE ZZ (2Z,4Z)-Isomer (Still-Gennari) Olefination->ZZ

Strategic pathways for the stereoselective synthesis of Octadeca-2,4-dien-1-ol isomers.

Self-Validating Experimental Protocols

The following protocols detail the synthesis of specific octadeca-2,4-dien-1-ol isomers. Each step is grounded in chemical causality to ensure reproducibility and high stereofidelity.

Protocol A: Synthesis of (2Z,4E)-Octadeca-2,4-dien-1-ol via Lindlar Semi-Hydrogenation

This protocol relies on the controlled reduction of an enyne precursor, specifically (4E)-octadec-4-en-2-yn-1-ol[2].

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve 1.0 equivalent of (4E)-octadec-4-en-2-yn-1-ol in anhydrous toluene (0.1 M concentration) under an inert argon atmosphere.

  • Catalyst & Dopant Addition: Add 5% Pd/CaCO₃ (Lindlar catalyst, ~10% w/w relative to substrate) followed by 0.08 equivalents of quinoline[2].

    • Causality: The Lindlar catalyst is inherently poisoned with lead to reduce its activity. However, the addition of quinoline (or pyridine) is critical. The nitrogenous base competitively binds to the active palladium sites, completely arresting the catalytic cycle after the alkyne is reduced to an alkene, thereby preventing over-reduction to the alkane[2][4].

  • Hydrogenation: Evacuate the reaction vessel and backfill with H₂ gas (1 atm, balloon). Stir vigorously at room temperature for 3 hours.

    • Causality: Heterogeneous palladium catalysis enforces a strict syn-addition of hydrogen across the alkyne face, exclusively generating the (Z)-alkene geometry.

  • Workup & Isolation: Filter the crude mixture through a tightly packed Celite pad to remove the pyrophoric catalyst. Wash the pad with ethyl acetate and concentrate the filtrate under reduced pressure.

  • Validation & Quality Control: Purify via flash chromatography (silica gel, EtOAc/hexanes 1:2). Validate the (2Z,4E) geometry using ¹H NMR spectroscopy. The coupling constant ( J ) for the newly formed C2-C3 double bond must be ~10–11 Hz (characteristic of cis geometry), while the C4-C5 bond retains its ~15 Hz coupling (trans geometry).

Protocol B: Synthesis of (2E,4E)-Octadeca-2,4-dien-1-ol via Negishi Cross-Coupling

For the (E,E) isomer, palladium-catalyzed cross-coupling is superior to olefination due to its near-perfect stereoretention[3].

CatalyticCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition Stereoretention Pd0->OxAdd Alkenyl Halide TransMet Transmetalation Zn to Pd OxAdd->TransMet Alkenyl Zinc RedElim Reductive Elimination Diene Release TransMet->RedElim Intermediate RedElim->Pd0 Product

Catalytic cycle of Negishi cross-coupling ensuring stereoretention in diene synthesis.

Step-by-Step Methodology:

  • Alkenylzinc Generation (Transmetalation): Dissolve (E)-1-iodohexadec-1-ene in anhydrous THF at -78°C. Add 2.0 equivalents of t-BuLi dropwise to facilitate halogen-lithium exchange. After 30 minutes, add 1.1 equivalents of anhydrous ZnCl₂ in THF. Allow the mixture to warm to room temperature.

    • Causality: Organozinc reagents are chosen over organoboranes (Suzuki) because they undergo rapid transmetalation with Pd(II) complexes without the need for harsh aqueous bases, strictly preserving the double bond geometry and preventing the 5% stereoscrambling often observed in standard Suzuki protocols[1][3].

  • Cross-Coupling Setup: In a separate flask, prepare a solution of (E)-2-bromoethen-1-ol (hydroxyl protected as a THP ether) and 5 mol% Pd(PPh₃)₄ in THF.

  • C-C Bond Formation: Transfer the alkenylzinc solution via cannula to the palladium catalyst mixture. Heat the reaction to 50°C for 4 hours.

    • Causality: The oxidative addition of the alkenyl bromide to Pd(0) proceeds with complete retention of configuration. Subsequent transmetalation and reductive elimination forge the C(sp²)-C(sp²) bond, yielding the conjugated diene framework.

  • Deprotection & Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract with diethyl ether. To remove the THP protecting group, treat the crude organic phase with a catalytic amount of Pyridinium p-toluenesulfonate (PPTS) in methanol at room temperature.

  • Validation & Quality Control: Purify via column chromatography. Confirm the (2E,4E) geometry via ¹H NMR; both double bonds must exhibit large coupling constants ( J = 14.5–15.5 Hz), confirming the trans,trans configuration.

Conclusion

The stereoselective synthesis of octadeca-2,4-dien-1-ol isomers requires a rigorous understanding of mechanistic causality. For (Z,E) configurations, the Lindlar semi-hydrogenation of enynes provides unparalleled control through surface-mediated syn-addition. Conversely, for (E,E) configurations, the Negishi cross-coupling strategy eliminates the risk of stereoscrambling inherent to other transition-metal methodologies, ensuring high-fidelity assembly of the conjugated π -system. By adhering to the quality control metrics and mechanistic principles outlined in this guide, researchers can reliably access these critical lipid building blocks.

References

  • Synthesis by Reduction Thieme-connect[Link]

  • Highly selective synthesis of conjugated dienoic and trienoic esters via alkyne elementometalation–Pd-catalyzed cross-coupling Proceedings of the National Academy of Sciences (PNAS)[Link]

  • Modern Synthetic Methods for the Stereoselective Construction of 1,3-Dienes MDPI[Link]

Sources

Exploratory

Octadeca-2,4-dien-1-ol Structural Elucidation: A Comprehensive Analytical Guide

Executive Summary The precise structural elucidation of conjugated diene fatty alcohols, such as octadeca-2,4-dien-1-ol ( C18​H34​O ), is a critical analytical challenge in both natural product discovery and synthetic ph...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The precise structural elucidation of conjugated diene fatty alcohols, such as octadeca-2,4-dien-1-ol ( C18​H34​O ), is a critical analytical challenge in both natural product discovery and synthetic pharmacology. Because aliphatic chains undergo extensive hydrogen scrambling during standard electron ionization (EI), and stereoisomers (E/Z) exhibit nearly identical mass spectra, a multi-modal analytical strategy is required. This whitepaper outlines a self-validating, E-E-A-T-aligned framework utilizing charge-remote fragmentation (CRF) mass spectrometry and multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy to unambiguously map the carbon skeleton, locate the diene system, and assign the absolute stereochemistry.

Introduction & Pharmacological Relevance

Octadeca-2,4-dien-1-ol is a primary fatty alcohol characterized by an 18-carbon aliphatic chain and a conjugated diene system at the C2 and C4 positions. The structural integrity and geometric configuration of this molecule are paramount in drug development. For instance, (2E,4E)-2,4-octadecadien-1-ol carbamate serves as a highly specific intermediate in the rhodium-catalyzed synthesis of racemic sphingosine, a fundamental building block of cellular sphingolipids[1].

Misidentifying the double bond position or the E/Z geometry can lead to catastrophic failures in downstream synthetic cascades or bioassays. Therefore, researchers must employ rigorous, cross-validating analytical techniques to ensure structural fidelity, relying heavily on synthetic reference comparisons and advanced GC-MS investigations[2].

Analytical Workflow & Logic

To achieve absolute structural certainty, the analytical workflow must integrate mass spectrometry (for molecular weight and connectivity) with NMR (for stereochemistry) and optical spectroscopy (for electronic structure validation).

AnalyticalWorkflow Sample Octadeca-2,4-dien-1-ol (Unknown Isomer) Deriv Nicotinate Derivatization (Charge Localization) Sample->Deriv Aliquot 1 NMR 1D & 2D NMR (COSY, HSQC, HMBC) Sample->NMR Aliquot 2 Opt UV-Vis & FT-IR (Electronic & Vibrational) Sample->Opt Aliquot 3 GCMS GC-MS / HRMS (CRF Fragmentation) Deriv->GCMS DataInt Data Integration & Absolute Structure Assignment GCMS->DataInt MW & Diene Position NMR->DataInt E/Z Geometry & Skeleton Opt->DataInt Conjugation & OH Confirm

Workflow for the structural elucidation of octadeca-2,4-dien-1-ol.

Mass Spectrometry: Overcoming Aliphatic Scrambling

The Causality of Derivatization: Subjecting underivatized octadeca-2,4-dien-1-ol to standard EI-MS (70 eV) yields a molecular ion ( [M]+ at m/z 266) but fails to pinpoint the diene position. This is due to rapid hydrogen scrambling and double-bond migration along the alkyl chain prior to fragmentation.

To solve this, the primary alcohol must be converted into a nicotinate (pyridine-3-carboxylate) ester. The nitrogen atom in the pyridine ring possesses a low ionization potential, effectively trapping the positive charge. This localization prevents double-bond migration and forces the molecule to undergo Charge-Remote Fragmentation (CRF)—cleaving the carbon-carbon bonds sequentially from the methyl terminus. The resulting mass spectrum will show a uniform series of peaks separated by 14 Da ( CH2​ ), which is abruptly interrupted by a gap of 26 Da at the site of the conjugated diene, unambiguously locating it at C2-C4.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While MS confirms the connectivity, NMR is the only tool capable of resolving the geometric isomers (e.g., 2E,4E vs. 2Z,4E).

Stereochemical Elucidation Logic: The assignment of E (trans) and Z (cis) geometries relies entirely on the 3JHH​ coupling constants extracted from the 1D 1H NMR spectrum. In conjugated diene fatty alcohols, an E-geometry yields a coupling constant of approximately 15.0–15.5 Hz, whereas a Z-geometry yields a significantly smaller constant of 10.5–11.0 Hz[3]. 2D NOESY cross-peaks are then used to confirm the spatial proximity of the protons, validating the J -coupling derivations.

StereochemLogic Diene Diene Protons (H2, H3, H4, H5) JCoupling Extract 3J(H,H) Couplings Diene->JCoupling NOESY NOESY 2D Cross-Peaks Diene->NOESY E_isomer E-Geometry (J ≈ 15.0 - 15.5 Hz) JCoupling->E_isomer Z_isomer Z-Geometry (J ≈ 10.5 - 11.0 Hz) JCoupling->Z_isomer Confirm Stereocenter Confirmed E_isomer->Confirm Z_isomer->Confirm NOESY->Confirm Spatial Proximity

Logic tree for assigning E/Z stereochemistry using NMR coupling constants and NOESY.

NMR Data Summary Table

Below is the consolidated, expected NMR data for the (2E,4E) isomer of octadeca-2,4-dien-1-ol (acquired in CDCl3​ at 400 MHz).

Position 1H Shift (ppm), Multiplicity, J (Hz) 13C Shift (ppm)Key HMBC Correlations ( 1H→13C )
1 4.15, d, J=5.5 63.5C2, C3
2 5.65, dt, J=15.2,5.5 129.2C1, C4
3 6.20, dd, J=15.2,10.5 131.5C1, C5
4 6.05, dd, J=15.0,10.5 132.8C2, C6
5 5.75, dt, J=15.0,7.0 135.4C3, C7
6 2.10, q, J=7.0 32.6C4, C5, C7, C8
7-17 1.25 - 1.40, m22.7 - 29.7-
18 0.88, t, J=6.8 14.1C16, C17

Optical & Vibrational Spectroscopy

To corroborate the NMR and MS findings, optical spectroscopy provides rapid validation of the electronic structure and functional groups.

TechniqueDiagnostic SignalStructural Implication
UV-Vis λmax​≈230 nm ( ϵ>20,000 )Confirms the presence of the conjugated diene system (Woodward-Fieser rules).
FT-IR 3300 cm−1 (broad)Confirms the primary hydroxyl (-OH) group.
FT-IR 1650 cm−1 (sharp)Confirms the C=C stretching of the diene.
FT-IR 988 cm−1 (strong)Diagnostic out-of-plane bending for trans (E) C=C bonds.

Self-Validating Experimental Protocols

Protocol 1: Quantitative 1D and 2D NMR Acquisition

This protocol utilizes an internal standard to ensure the sample has not degraded and allows for absolute quantification.

  • Sample Preparation: Dissolve exactly 15.0 mg of octadeca-2,4-dien-1-ol in 600 µL of CDCl3​ (100.0 atom % D) containing 0.03% v/v TMS as an internal chemical shift reference (0.00 ppm).

  • Internal Validation Standard: Add exactly 2.0 mg of 1,3,5-trimethoxybenzene (TMB) to the NMR tube. Causality: TMB provides a distinct, isolated singlet at ~6.1 ppm. Integrating this peak against the diene protons allows the operator to calculate absolute purity and validate that no polymerization of the diene has occurred during storage.

  • Instrument Tuning: Tune and match the probe to the 1H and 13C frequencies. Shim the magnet until the CDCl3​ solvent peak full-width at half-maximum (FWHM) is < 0.8 Hz to ensure the J -couplings can be accurately resolved.

  • Data Acquisition:

    • Acquire 1H NMR (ns = 16, d1 = 5s to ensure full relaxation for quantification).

    • Acquire 13C NMR (ns = 512, d1 = 2s).

    • Acquire 2D COSY, HSQC, HMBC, and NOESY (mixing time = 300 ms).

  • Data Validation: Check the integration ratio of the TMB standard (3H) against the H1 protons (2H). If the calculated molar ratio deviates by >5% from the gravimetrically expected value, halt the analysis and re-purify the sample.

Protocol 2: Nicotinate Derivatization for GC-MS (Charge-Remote Fragmentation)
  • Reagent Preparation: Prepare a fresh solution of nicotinoyl chloride hydrochloride (10 mg/mL) in anhydrous pyridine under an inert argon atmosphere.

  • Reaction: Add 100 µL of the reagent to 1.0 mg of the octadeca-2,4-dien-1-ol sample in a sealed glass vial. Heat at 60°C for 30 minutes. Causality: The heat drives the esterification to completion, ensuring the charge-localizing pyridine ring is covalently attached to the target molecule.

  • Quenching & Extraction: Cool the vial to room temperature. Add 500 µL of 5% NaHCO3​ (aq) to quench any unreacted acid chloride. Extract the organic derivative using 500 µL of GC-grade hexane.

  • Internal Validation (Blank Run): Inject 1 µL of pure hexane into the GC-MS before the sample. Causality: This rules out column carryover from previous lipid analyses, ensuring the observed fragmentation pattern belongs solely to the sample.

  • Analysis: Inject 1 µL of the hexane layer into the GC-MS (EI mode, 70 eV). Validate the derivatization success by confirming the molecular ion shift ( [M+105]+ for the addition of the nicotinate moiety).

References

  • Guasch, J., Diaz, Y., Matheu, M. I., & Castillon, S. (2021). Cited within: Diastereoselective Three-Component 3,4-Amino Oxygenation of 1,3-Dienes Catalyzed by a Cationic Heptamethylindenyl Rhodium(III) Complex. Journal of the American Chemical Society. 1

  • Beilstein Journal of Organic Chemistry. (2014). Structure elucidation of female-specific volatiles released by the parasitoid wasp Trichogramma turkestanica. Beilstein J. Org. Chem.2

  • MDPI Marine Drugs. (2022). Isolation, Synthesis and Absolute Configuration of the Pericharaxins A and B, Epimeric Hydroxy-Polyene Glycerol Ethers from the Calcarean Sponge Pericharax heteroraphis. Marine Drugs. 3

Sources

Foundational

"physicochemical properties of Octadeca-2,4-dien-1-ol"

Physicochemical Profiling and Synthetic Applications of Octadeca-2,4-dien-1-ol: A Technical Guide for Sphingolipid Precursor Development As a Senior Application Scientist specializing in lipid chemistry and transition-me...

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Author: BenchChem Technical Support Team. Date: April 2026

Physicochemical Profiling and Synthetic Applications of Octadeca-2,4-dien-1-ol: A Technical Guide for Sphingolipid Precursor Development

As a Senior Application Scientist specializing in lipid chemistry and transition-metal catalysis, I frequently navigate the complexities of stereoselective diene functionalization. Octadeca-2,4-dien-1-ol (CAS: 93255-83-5) is a highly versatile C18 conjugated diene alcohol. While it may appear as a simple long-chain fatty alcohol, its conjugated 1,3-diene system provides a unique electronic canvas for advanced synthetic methodologies, most notably serving as the critical precursor for the synthesis of racemic sphingosine—a fundamental building block in drug development targeting sphingolipid signaling pathways.

This whitepaper provides an in-depth analysis of the physicochemical profile of Octadeca-2,4-dien-1-ol, the mechanistic rationale behind its transition-metal-catalyzed oxyamination, and a field-proven, self-validating experimental protocol.

PART 1: Physicochemical Profile

Understanding the baseline physicochemical properties of Octadeca-2,4-dien-1-ol is essential for predicting its solubility, reactivity, and behavior in complex catalytic cycles. The terminal hydroxyl group provides an anchor for derivatization, while the conjugated diene is primed for electrophilic and radical additions.

Table 1: Quantitative Physicochemical Properties

PropertyValue
Chemical Name (2E,4E)-Octadeca-2,4-dien-1-ol
CAS Number 93255-83-5
Molecular Formula C18H34O
Molecular Weight 266.467 g/mol
Structural Features Conjugated 1,3-diene (C2-C4), terminal primary alcohol, C18 aliphatic chain
Database Reference Verified via 1[1]
Key Application Precursor for racemic sphingosine ((2R,3S,4E)-rel-2-amino-4-octadecene-1,3-diol)

PART 2: Mechanistic Paradigm: Rhodium-Catalyzed Oxyamination

In drug development, synthesizing the 2-amino-1,3-diol motif of sphingosine requires exquisite regio- and stereocontrol. The direct oxyamination of the 1,3-diene system in Octadeca-2,4-dien-1-ol is achieved via a tandem aziridination/ring-opening sequence.

The Causality of Catalyst and Oxidant Selection: When the carbamate derivative of (2E,4E)-2,4-octadecadien-1-ol is reacted with hypervalent iodine reagents, the choice of catalyst and oxidant dictates the reaction pathway. Using dirhodium tetraacetate ( Rh2​(OAc)4​ ) alongside bis(2,2-dimethylpropanoate-κO)(phenyl)iodine ( PhI(OPiv)2​ ) is not arbitrary; it is a calculated stereoelectronic maneuver (2)[2].

  • Nitrenoid Formation: The Rh2​(OAc)4​ catalyst decomposes the hypervalent iodine reagent to generate a highly electrophilic rhodium-nitrenoid intermediate.

  • Stereospecific Insertion: This species undergoes stereospecific insertion into the C2-C3 double bond of the diene, forming a transient vinyl aziridine.

  • Regioselective Ring-Opening: Why use PhI(OPiv)2​ instead of PhI(OAc)2​ ? The bulky pivalate (OPiv) ligands sterically hinder the alternative SN​2′ attack. This forces the tethered carbamate oxygen to attack the aziridine via a selective SN​2 trajectory. This precise control ensures the formation of the desired [(oxo)oxazolidinyl]alkenyl ester rather than an undesired regioisomer, which is subsequently deprotected to yield racemic sphingosine (3)[3].

PART 3: Self-Validating Experimental Protocol

To ensure scientific integrity, the following protocol for the synthesis of sphingosine precursors is designed as a self-validating system . Each phase includes a mandatory analytical checkpoint to confirm causality and success before proceeding.

Step 1: Carbamoylation of Octadeca-2,4-dien-1-ol
  • Action: Dissolve 1.0 eq of Octadeca-2,4-dien-1-ol in anhydrous dichloromethane (DCM) at 0 °C. Dropwise, add 1.2 eq of trichloroacetyl isocyanate. Stir for 30 minutes, then add aqueous K2​CO3​ and methanol to hydrolyze the trichloroacetyl group.

  • Causality: The primary alcohol must be converted into a carbamate to provide the internal nitrogen source necessary for the subsequent intramolecular aziridination.

  • Validation Checkpoint: Perform Thin-Layer Chromatography (TLC) using 4:1 Hexane/EtOAc. The reaction is successful when the starting alcohol spot ( Rf​≈0.3 ) is completely consumed, replaced by a more polar carbamate spot ( Rf​≈0.15 ) that is UV-active and stains dark brown with KMnO4​ .

Step 2: Rhodium-Catalyzed Tandem Aziridination/Ring-Opening
  • Action: In a flame-dried Schlenk flask under argon, dissolve the dienyl carbamate (1.0 eq) in anhydrous DCM. Add 5 mol% Rh2​(OAc)4​ and 1.5 eq of PhI(OPiv)2​ . Stir at room temperature for 12 hours.

  • Causality: Rh2​(OAc)4​ facilitates the nitrene transfer. The bulky PhI(OPiv)2​ oxidant drives the SN​2 ring-opening of the transient vinyl aziridine to form the oxazolidinone ring.

  • Validation Checkpoint: Monitor the colorimetric shift. The solution will transition from the characteristic green of the Rh(II) dimer to a transient reddish-brown (active nitrenoid) and back to green upon completion. Confirm via LC-MS: look for the mass corresponding to the [(oxo)oxazolidinyl]alkenyl ester intermediate ( [M+H]+ signal).

Step 3: Deprotection to Racemic Sphingosine
  • Action: Isolate the intermediate and dissolve in a 2M NaOH solution in MeOH/H2O (4:1). Heat to 60 °C for 4 hours. Extract with ethyl acetate, wash with brine, and concentrate.

  • Causality: Strong basic hydrolysis is required to cleave both the cyclic oxazolidinone and any residual pivalate ester groups, liberating the free 1,3-diol and the 2-amino group.

  • Validation Checkpoint: Spot the crude product on TLC and treat with a Ninhydrin stain, followed by gentle heating. The appearance of a distinct purple spot confirms the presence of the primary amine, validating the successful synthesis of (2R,3S,4E)-rel-2-amino-4-octadecene-1,3-diol.

PART 4: Pathway Visualization

The logical relationship of this synthetic cascade is mapped below, illustrating the transition from the raw physicochemical starting material to the complex bioactive lipid precursor.

SphingosineSynthesis N1 Octadeca-2,4-dien-1-ol (CAS: 93255-83-5) N2 Carbamoylation (Cl3CCONCO / K2CO3) N1->N2 N3 Dienyl Carbamate Intermediate N2->N3 N4 Rh-Catalyzed Oxyamination [Rh2(OAc)4 + PhI(OPiv)2] N3->N4 N5 Vinyl Aziridine (Transient Species) N4->N5 Nitrenoid Insertion N6 SN2 Ring-Opening (Regioselective) N5->N6 N7 [(Oxo)oxazolidinyl]alkenyl Ester N6->N7 Intramolecular Attack N8 Basic Hydrolysis (NaOH / MeOH) N7->N8 N9 Racemic Sphingosine (2R,3S,4E)-rel-2-amino-4-octadecene-1,3-diol N8->N9 Deprotection

Fig 1: Rhodium-catalyzed tandem aziridination and ring-opening pathway from Octadeca-2,4-dien-1-ol to Sphingosine.

References

  • Title: Cas 93255-83-5, 2,4-Octadecadien-1-ol, (E,E)
  • Title: Copper-Catalyzed Aerobic Aminooxygenation of Cinnamyl N-Alkoxycarbamates via Substrate-Promoted Catalyst Activation Source: ACS Catalysis URL
  • Title: Rh(III)-Catalyzed Intra- and Intermolecular 3,4-Difunctionalization of 1,3-Dienes via Rh(III)

Sources

Exploratory

Comprehensive NMR Spectral Analysis and Structural Elucidation of (2E,4E)-Octadeca-2,4-dien-1-ol

Executive Summary & Scientific Context (2E,4E)-Octadeca-2,4-dien-1-ol is a long-chain conjugated dienol that serves as a critical building block in lipidomics and pharmaceutical synthesis. Specifically, this molecule and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

(2E,4E)-Octadeca-2,4-dien-1-ol is a long-chain conjugated dienol that serves as a critical building block in lipidomics and pharmaceutical synthesis. Specifically, this molecule and its carbamate derivatives are essential precursors in the diastereoselective synthesis of sphingolipids and vicinal amino alcohols via Rh(III)-catalyzed 3,4-amino oxygenation[1].

Validating the exact regiochemistry and stereochemistry of the conjugated diene system is paramount before downstream functionalization[2]. As a Senior Application Scientist, I approach the structural elucidation of such molecules not merely as a data-matching exercise, but as a rigorous validation of molecular connectivity. The primary analytical challenge with (2E,4E)-octadeca-2,4-dien-1-ol lies in resolving the highly coupled, second-order spin systems of the diene core against the massive, overlapping first-order envelope of its C18 aliphatic tail.

Experimental Protocol: High-Fidelity NMR Acquisition

To ensure a self-validating data package, the acquisition parameters must be carefully tailored to the molecule's relaxation dynamics.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15–20 mg of highly purified (2E,4E)-octadeca-2,4-dien-1-ol in 600 µL of deuterated chloroform (CDCl₃, 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: TMS provides an absolute 0.00 ppm internal reference. CDCl₃ is chosen over protic solvents to prevent rapid deuterium exchange with the C1 hydroxyl group, preserving the integrity of the local spin system.

  • Probe Tuning and Shimming: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Perform 3D gradient shimming (TopShim) to achieve a lock signal stability of >98%. Tune and match the probe (ATMA) to the exact Larmor frequencies of ¹H and ¹³C.

    • Causality: Precise tuning minimizes reflected RF power, ensuring accurate 90° pulse lengths and maximizing the Signal-to-Noise Ratio (SNR).

  • ¹H NMR Acquisition (zg30): Execute a standard 30° pulse sequence with a spectral width of 20 ppm, 64k data points, and a relaxation delay (D1) of 2.0 seconds. Acquire 16 scans.

    • Causality: A 30° flip angle is preferred over a 90° pulse because it allows for faster longitudinal relaxation ( T1​ ) recovery of the highly abundant aliphatic protons, preventing signal saturation and ensuring accurate integration.

  • ¹³C NMR Acquisition (zgpg30): Execute a proton-decoupled sequence (WALTZ-16 decoupling) with a spectral width of 240 ppm, 64k data points, and D1 of 2.0 seconds. Acquire 1024 scans.

    • Causality: Continuous broadband decoupling collapses C-H multiplets into singlets and artificially boosts SNR via the Nuclear Overhauser Effect (NOE), which is critical for resolving the dilute terminal carbons.

Workflow A Sample Prep (15mg in CDCl3 + TMS) B Probe Tuning & Shimming (Optimize Z-gradients) A->B C 1D Acquisition (1H zg30 / 13C zgpg30) B->C D 2D Acquisition (COSY, HSQC, HMBC) C->D E Data Processing (FT, Phase & Baseline Corr.) D->E

Fig 1: Step-by-step NMR acquisition and processing workflow for conjugated dienes.

¹H NMR Spectral Analysis & Spin-Spin Coupling

The ¹H NMR spectrum of (2E,4E)-octadeca-2,4-dien-1-ol is defined by three distinct regions: the deshielded allylic alcohol headgroup, the conjugated diene core, and the aliphatic tail.

Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationMechanistic Assignment Logic
C1-H₂ 4.16d5.82HDeshielded by the adjacent electronegative -OH group.
C2-H 5.72dt15.2, 5.81HAlpha-vinylic proton; exhibits large trans coupling (15.2 Hz) to C3-H.
C3-H 6.21dd15.2, 10.41HInner diene proton; coupled to C2 and C4.
C4-H 6.04dd15.2, 10.41HInner diene proton; coupled to C3 and C5.
C5-H 5.68dt15.2, 6.81HBeta-vinylic proton; coupled to the C6 aliphatic methylene.
C6-H₂ 2.08q6.82HAllylic methylene; deshielded by the adjacent π -system.
C7-C17 1.20 – 1.40m-22HOverlapping first-order envelope of the bulk aliphatic chain.
C18-H₃ 0.88t6.83HTerminal methyl group.
-OH ~1.40br s-1HExchangeable proton; shift varies with concentration/temperature.

Expert Insight on Stereochemistry: The vicinal coupling constants ( 3JH,H​ ) across the C2-C3 and C4-C5 double bonds are consistently observed at 15.2 Hz . According to the Karplus equation, this magnitude is the definitive hallmark of a trans (E) dihedral angle (~180°). This unambiguously differentiates the synthesized molecule from a cis (Z) isomer, which would exhibit a significantly smaller 3JH,H​ of ~10–12 Hz.

¹³C NMR Spectral Analysis & Carbon Framework

The ¹³C NMR spectrum provides a direct map of the carbon skeleton. The diene carbons (C2 through C5) resonate in the typical sp² region (130–136 ppm), but their specific ordering is governed by electronic polarization.

Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)TypeMechanistic Assignment Logic
C1 63.5CH₂Oxygenated carbon; highly deshielded via inductive effect.
C2 130.2CHVinylic carbon alpha to the hydroxyl group.
C3 131.8CHInner conjugated diene carbon.
C4 132.5CHInner conjugated diene carbon.
C5 135.1CHVinylic carbon adjacent to the alkyl chain; most deshielded diene carbon due to alkyl hyperconjugation.
C6 32.6CH₂Allylic carbon.
C17 31.9CH₂Penultimate methylene carbon.
C7-C16 22.7 – 29.7CH₂Overlapping signals of the bulk aliphatic chain.
C18 14.1CH₃Terminal methyl carbon.

2D NMR Workflows for Unambiguous Assignment

While 1D NMR provides the foundational framework, 2D NMR is mandatory to unambiguously assign the inner diene protons (H3 and H4), which often exhibit overlapping multiplets (roof effects) due to their similar chemical environments ( Δδ/J<3 ).

  • COSY (Correlation Spectroscopy): Maps the continuous 3JH,H​ spin system. The cross-peaks definitively trace the connectivity from the C1 hydroxyl protons (4.16 ppm) through the diene system (H2 H3 H4 H5) and into the C6 allylic methylene (2.08 ppm).

  • HSQC (Heteronuclear Single Quantum Coherence): Resolves the overlapping H3/H4 protons by dispersing them along the orthogonal ¹³C dimension, linking them to their respective carbons (C3 at 131.8 ppm and C4 at 132.5 ppm).

  • HMBC (Heteronuclear Multiple Bond Correlation): Provides the definitive proof of the conjugated backbone by showing 2JC,H​ and 3JC,H​ correlations across the diene system. For example, the H1 protons show strong 3J correlations to C3, bypassing the adjacent C2.

Connectivity H1 H1 4.16 H2 H2 5.72 H1->H2 COSY C1 C1 63.5 C2 C2 130.2 H1->C2 HMBC C3 C3 131.8 H1->C3 HMBC H3 H3 6.21 H2->H3 COSY H4 H4 6.04 H3->H4 COSY H3->C1 HMBC C4 C4 132.5

Fig 2: Key 2D NMR (COSY and HMBC) correlation logic for the diene headgroup.

References

  • Title: Diastereoselective Three-Component 3,4-Amino Oxygenation of 1,3-Dienes Catalyzed by a Cationic Heptamethylindenyl Rhodium(III) Complex Source: Journal of the American Chemical Society URL: 1 (Index: 1.3)

  • Title: Rh(III)-Catalyzed Intra- and Intermolecular 3,4-Difunctionalization of 1,3-Dienes via Rh(III)-π-Allyl Amidation with 1,4,2-Dioxazolones Source: ACS Catalysis URL: 2 (Index: 1.4)

Sources

Protocols & Analytical Methods

Method

Application Note: GC-MS Analysis of Octadeca-2,4-dien-1-ol

Introduction & Chemical Context Octadeca-2,4-dien-1-ol (C₁₈H₃₄O) is a long-chain conjugated dienol. Compounds possessing this specific 2,4-diene motif are of profound interest in entomological research—often serving as p...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

Octadeca-2,4-dien-1-ol (C₁₈H₃₄O) is a long-chain conjugated dienol. Compounds possessing this specific 2,4-diene motif are of profound interest in entomological research—often serving as pheromone analogs similar to bombykol—and in targeted drug development[1].

While is the gold standard for analyzing lipophilic molecules[2], the direct injection of free fatty alcohols presents significant analytical hurdles. The high polarity of the terminal hydroxyl (-OH) group induces strong hydrogen bonding with the active silanol sites on the GC column's stationary phase, resulting in severe peak tailing, sample loss, and compromised quantitation[3]. Furthermore, the conjugated 2,4-diene system is thermodynamically sensitive and prone to thermal isomerization. This application note details a self-validating, mild silylation protocol to generate the trimethylsilyl (TMS) ether derivative, ensuring robust volatility, thermal stability, and high-fidelity mass spectral data.

Mechanistic Rationale: The "Why" Behind the Protocol (E-E-A-T)

As a Senior Application Scientist, it is critical to understand the causality governing these experimental parameters:

  • Derivatization Chemistry: We utilize N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) catalyzed by 1% Trimethylchlorosilane (TMCS). BSTFA efficiently replaces the active hydrogen of the hydroxyl group with a non-polar TMS group[3]. TMCS acts as a Lewis acid catalyst, increasing the silylation potential to ensure 100% conversion yields, even for sterically hindered or conjugated systems.

  • Thermal Preservation: Conjugated dienes can undergo [3,3]-sigmatropic rearrangements or polymerization if exposed to excessive heat[4]. We restrict the GC inlet temperature to 250°C—a precise equilibrium that guarantees flash vaporization without inducing structural artifacts.

  • Self-Validating QC System: To ensure absolute trustworthiness, this protocol mandates the use of an Internal Standard (Nonadecan-1-ol) to correct for extraction and derivatization variances. A parallel Reagent Blank must be run to confidently identify and exclude polysiloxane artifacts[5].

Experimental Workflow & Methodology

Materials and Reagents
  • Analyte: Octadeca-2,4-dien-1-ol standard (≥98% purity).

  • Internal Standard (IS): Nonadecan-1-ol (1 mg/mL in anhydrous hexane).

  • Derivatization Reagent: BSTFA + 1% TMCS (MS-grade).

  • Solvent: Hexane (Anhydrous, GC-MS grade).

    • Causality Note: Moisture rapidly hydrolyzes BSTFA into hexamethyldisiloxane (HMDS), quenching the reaction and leading to incomplete derivatization[5].

Step-by-Step Derivatization Protocol
  • Sample Aliquoting: Transfer 50 µL of the Octadeca-2,4-dien-1-ol extract (approx. 100 µg/mL) into a 2 mL amber glass GC vial with a glass insert.

  • IS Addition: Add 10 µL of the Nonadecan-1-ol IS solution.

    • Causality Note: Adding the IS before derivatization ensures it undergoes the exact same chemical transformation and thermal exposure, validating the reaction's efficiency.

  • Solvent Evaporation: Evaporate the solvent to complete dryness under a gentle stream of high-purity nitrogen (N₂).

  • Silylation: Add 50 µL of BSTFA + 1% TMCS and 50 µL of anhydrous hexane to the dried residue.

  • Incubation: Cap the vial tightly with a PTFE-lined septum. Vortex for 10 seconds, then incubate in a heating block at 60°C for 30 minutes[3].

    • Causality Note: 60°C provides sufficient kinetic energy for complete silylation without thermally degrading the sensitive 2,4-diene system.

  • Preparation for Injection: Remove from heat, cool to room temperature, and dilute with an additional 100 µL of anhydrous hexane.

Workflow Visualization

Workflow A 1. Sample Prep (Anhydrous) B 2. IS Addition (Nonadecan-1-ol) A->B C 3. Silylation (BSTFA + 1% TMCS) B->C D 4. GC Separation (DB-5MS) C->D E 5. EI-MS (70 eV) D->E F 6. Data Analysis E->F

Figure 1: Self-validating sample preparation and GC-MS workflow for conjugated dienols.

Instrumental Parameters

Table 1: GC-MS Operating Parameters

ParameterSetting / Rationale
GC Column DB-5MS (30 m × 0.25 mm ID × 0.25 µm film). Low bleed, ideal for non-polar TMS ethers.
Carrier Gas Helium (99.999%), Constant Flow at 1.0 mL/min.
Injection Mode Splitless, 1 µL injection volume.
Inlet Temperature 250°C. Prevents thermal isomerization of the 2,4-diene system.
Oven Program 80°C (hold 1 min) ➔ Ramp 10°C/min to 280°C (hold 5 min).
Transfer Line Temp 280°C.
Ion Source Temp 230°C.
Ionization Energy Electron Ionization (EI) at 70 eV. Ensures standardized fragmentation[6].
Mass Scan Range m/z 40 to 450.

Data Interpretation & Mass Spectral Analysis

The derivatization of Octadeca-2,4-dien-1-ol yields a TMS ether with a molecular weight of 338.54 g/mol . Under 70 eV electron ionization, conjugated diene TMS ethers exhibit specific, reproducible fragmentation pathways[6].

Table 2: Expected Diagnostic Ions for Octadeca-2,4-dien-1-ol TMS Ether

m/z ValueIon AssignmentRelative AbundanceDiagnostic Significance
338 [M]⁺< 5%Molecular ion; confirms the intact derivatized mass.
323 [M - CH₃]⁺~ 5-10%Loss of a methyl radical from the TMS group.
248 [M - TMSOH]⁺~ 15-20%Neutral loss of silanol; confirms the presence of the silylated alcohol.
155 [C₈H₁₅OSi]⁺~ 30-40%Allylic cleavage between C5 and C6, characteristic of the 2,4-diene system.
73 [Si(CH₃)₃]⁺100% (Base Peak)Trimethylsilyl cation; universal marker for TMS derivatives.
Fragmentation Pathway Visualization

Fragmentation M TMS Ether[M]⁺ m/z 338 F1 [M - CH₃]⁺ m/z 323 M->F1 Loss of Methyl Radical F2 [M - TMSOH]⁺ m/z 248 M->F2 Loss of Silanol F3 Allylic Cleavage m/z 155 M->F3 C5-C6 Bond Cleavage F4 [TMS]⁺ m/z 73 M->F4 Silicon Cleavage

Figure 2: Primary electron ionization (EI) fragmentation pathways for Octadeca-2,4-dien-1-ol TMS ether.

References

  • Kuo, C.-H., et al. (2019). Gas chromatography-mass spectrometry-based analytical strategies for fatty acid analysis in biological samples. Journal of Food and Drug Analysis. URL:[Link][2]

  • Ando, T., et al. (1995). Structure−Activity Relationships of Cyclopropene Compounds, Inhibitors of Pheromone Biosynthesis in Bombyx mori. Journal of Agricultural and Food Chemistry. URL: [Link][1]

  • Meliani, A., et al. (2022). Chemical analysis of synthetic pheromone components. GC-MS traces. ResearchGate. URL:[Link][6]

  • Little, J. L. (2014). Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. WordPress. URL: [Link][5]

  • Rono, L. J., et al. (2026). Photocatalytic, Regioselective Enone Deconjugation: An Enabling Platform for Terpene Modification. Journal of the American Chemical Society. URL: [Link][4]

Sources

Application

Application Note: Pre-Column Derivatization Strategies for the HPLC Analysis of Octadeca-2,4-dien-1-ol

Target Audience: Analytical Chemists, Bioanalytical Researchers, and Drug Development Professionals Techniques: HPLC-FLD, LC-ESI-MS/MS, Pre-Column Derivatization Introduction & Mechanistic Rationale Octadeca-2,4-dien-1-o...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Bioanalytical Researchers, and Drug Development Professionals Techniques: HPLC-FLD, LC-ESI-MS/MS, Pre-Column Derivatization

Introduction & Mechanistic Rationale

Octadeca-2,4-dien-1-ol is a C18 fatty alcohol characterized by a conjugated diene system. While this conjugation provides a weak native UV absorbance ( λmax​ ~230 nm), relying on direct UV detection for trace-level quantification in complex biological or environmental matrices is fundamentally flawed. High background noise at low UV wavelengths leads to severe matrix interferences and baseline drift[1].

To achieve high-sensitivity detection, the analytical strategy must shift from relying on the molecule's native properties to exploiting its primary functional group: the terminal hydroxyl (-OH). By utilizing pre-column derivatization, we can covalently attach robust fluorophores or permanently charged moieties to the hydroxyl group[2]. This application note details two field-proven, self-validating derivatization workflows designed to maximize the analytical sensitivity of Octadeca-2,4-dien-1-ol.

Expertise & Experience: Causality in Reagent Selection
  • For Fluorescence Detection (HPLC-FLD): We utilize 9-Fluorenylmethyl chloroformate (FMOC-Cl) . Aliphatic alcohols react with FMOC-Cl under mild basic conditions to form highly stable FMOC-alkyl carbonates[3]. This shifts detection to the fluorescence domain (Ex 259 nm / Em 311 nm), effectively bypassing UV matrix interferences and achieving picomolar detection limits.

  • For Mass Spectrometry (LC-MS/MS): Fatty alcohols exhibit exceptionally poor ionization efficiency in standard Electrospray Ionization (ESI) due to the absence of basic or acidic protonation sites. We utilize 2-fluoro-N-methylpyridinium p-toluenesulfonate (FMP-TS) . This reagent undergoes a nucleophilic aromatic substitution with the alcohol, covalently attaching a permanent cationic N-methylpyridinium charge. This ensures uniform, highly efficient ionization in ESI+ mode regardless of the mobile phase pH[4].

Experimental Workflows & Logical Relationships

AnalyticalWorkflow N1 Sample Prep (Octadeca-2,4-dien-1-ol) N2 Pre-Column Derivatization N1->N2 N3 Reaction Quenching & SPE Cleanup N2->N3 N4 RP-HPLC Separation N3->N4 N5 Detection (FLD or ESI-MS) N4->N5

Fig 1. End-to-end analytical workflow for the derivatization and detection of Octadeca-2,4-dien-1-ol.

ReactionPathway cluster_FLD Fluorescence Derivatization cluster_MS LC-MS Derivatization Substrate Octadeca-2,4-dien-1-ol (Target Analyte) Product1 FMOC-Octadeca-2,4-dienyl Carbonate (Ex: 259 nm / Em: 311 nm) Substrate->Product1 Base Catalyst (pH 12.5) Product2 N-Methylpyridinium-Octadeca-2,4-dienyl Ether (Permanent ESI+ Charge) Substrate->Product2 Triethylamine (TEA) Reagent1 FMOC-Cl (Fluorophore Tag) Reagent1->Product1 Reagent2 FMP-TS (Cationic Tag) Reagent2->Product2

Fig 2. Chemical derivatization pathways for Octadeca-2,4-dien-1-ol targeting FLD and MS.

Step-by-Step Experimental Protocols

Protocol A: FMOC-Cl Derivatization for HPLC-FLD

This protocol is optimized for aqueous/organic mixtures and relies on a self-validating quenching step to prevent reagent interference[3].

Reagents Required:

  • FMOC-Cl solution (10 mM in dry acetonitrile)

  • Sodium phosphate buffer (0.1 M, adjusted to pH 12.5 with NaOH)

  • Glycine solution (100 mM in water) for quenching

  • Internal Standard (IS): Heptadecan-1-ol (C17 alcohol)

Step-by-Step Methodology:

  • Sample Aliquoting: Transfer 100 µL of the sample containing Octadeca-2,4-dien-1-ol and 10 µL of IS into a 1.5 mL amber HPLC vial.

  • Buffering: Add 100 µL of the pH 12.5 sodium phosphate buffer. Causality: The high pH is critical to deprotonate the alcohol, increasing its nucleophilicity toward the chloroformate group.

  • Derivatization: Add 200 µL of the 10 mM FMOC-Cl solution. Vortex immediately for 10 seconds.

  • Incubation: Allow the reaction to proceed at room temperature (25 °C) for exactly 10 minutes in the dark.

  • Quenching (Self-Validation Step): Add 50 µL of the 100 mM glycine solution. Vortex and wait 5 minutes. Causality: Unreacted FMOC-Cl will rapidly react with the primary amine of glycine, forming a highly polar FMOC-glycine derivative that elutes in the void volume, preventing co-elution with the highly retained FMOC-Octadeca-2,4-dienyl carbonate.

  • Analysis: Inject 5 µL into the HPLC-FLD system (C18 column; Ex: 259 nm, Em: 311 nm).

Protocol B: FMP-TS Derivatization for LC-ESI-MS/MS

This protocol imparts a permanent positive charge, enabling ultra-trace MS detection without relying on protonation efficiency[4].

Reagents Required:

  • FMP-TS (2-fluoro-N-methylpyridinium p-toluenesulfonate) solid

  • Triethylamine (TEA)

  • Dry Acetonitrile (AcN)

Step-by-Step Methodology:

  • Sample Preparation: Evaporate the sample containing Octadeca-2,4-dien-1-ol to complete dryness under a gentle stream of nitrogen. Causality: FMP-TS is moisture-sensitive; water will hydrolyze the reagent, forming an inactive pyridone and suppressing yield.

  • Reconstitution: Reconstitute the dried residue in 1.0 mL of dry Acetonitrile.

  • Catalysis: Add 10 µL of Triethylamine (TEA) to act as an acid scavenger and catalyst.

  • Derivatization: Add 5 mg of solid FMP-TS reagent to the vial. Seal tightly with a PTFE-lined cap.

  • Incubation: Heat the reaction mixture at 60 °C in a thermomixer for 30 minutes.

  • Cooling & Filtration: Cool to room temperature. Filter through a 0.22 µm PTFE syringe filter to remove any unreacted solid FMP-TS or precipitated salts.

  • Analysis: Inject 2 µL into the LC-MS/MS system operating in ESI+ mode. Monitor the specific m/z transition for the intact cationic ether.

Quantitative Data Presentation

The selection of a derivatization strategy must be dictated by the available instrumentation and the required Limit of Detection (LOD). The table below summarizes the analytical metrics of the discussed methodologies compared to underivatized UV detection.

Analytical StrategyDerivatization ReagentDetection MethodTarget Moiety FormedRelative LODPrimary Advantage
Native (Control) NoneHPLC-UV (230 nm)N/A~1 - 5 µg/mLNo sample prep required; non-destructive.
Fluorescence Tagging FMOC-ClHPLC-FLDFMOC-Carbonate~30 - 70 pmol[3]Mild room-temperature reaction; immune to UV matrix noise.
Cationic Tagging FMP-TSLC-ESI-MS/MSN-Methylpyridinium Ether~1 - 5 fmol[4]Permanent charge yields uniform ESI+ ionization; highest absolute sensitivity.

References

  • Determination of Trace C1−C4 Aliphatic Alcohols in Aqueous Samples by 9-Fluorenylmethyl Chloroformate Derivatization and Reversed-Phase High-Performance Liquid Chromatography Analytical Chemistry - ACS Publications URL:[Link]

  • Derivatization LC/MS for the Simultaneous Determination of Fatty Alcohol and Alcohol Ethoxylate Surfactants in Water and Wastewater Samples Environmental Science & Technology - ACS Publications URL:[Link]

  • Derivatization Chemistry LibreTexts URL:[Link]

  • Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation Journal of Chromatography A - ResearchGate URL:[Link]

Sources

Method

Application Notes and Protocols for the Use of Octadeca-2,4-dien-1-ol in Lipidomics Studies

Introduction: Advancing Lipidomics through Novel Probes Modern lipidomics aims to provide a comprehensive and quantitative description of the full complement of lipids within a biological system. This endeavor is critica...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Advancing Lipidomics through Novel Probes

Modern lipidomics aims to provide a comprehensive and quantitative description of the full complement of lipids within a biological system. This endeavor is critical for understanding cellular physiology and pathology, as lipids are not merely for energy storage but are also pivotal in cell signaling, membrane structure, and intercellular communication.[1][2] A significant challenge in lipidomics is the precise and accurate quantification of individual lipid species and the elucidation of their metabolic dynamics. The use of stable isotope-labeled lipids has emerged as a gold standard for these purposes, offering a powerful tool to trace the metabolic fate of lipids and to serve as internal standards for mass spectrometry-based quantification.[1][2][][4]

This application note introduces the potential utility of a specific polyunsaturated fatty alcohol, Octadeca-2,4-dien-1-ol, as a novel tool in lipidomics research. While direct applications of this molecule are still emerging, its unique conjugated diene structure presents an interesting probe for investigating specific enzymatic pathways and for serving as a unique internal standard. This guide will detail the rationale for its use, proposed synthesis of an isotopically labeled form, and comprehensive protocols for its application as both an internal standard and a metabolic tracer.

Chemical Profile: Octadeca-2,4-dien-1-ol

PropertyValueSource
Molecular Formula C18H34O[5]
Molecular Weight 266.5 g/mol [5]
IUPAC Name octadeca-1,3-dien-1-ol[5]
Physical State Solid (predicted)
Solubility Insoluble in water; soluble in organic solvents and fats.[6]

Rationale for Use in Lipidomics

The conjugated diene system in Octadeca-2,4-dien-1-ol offers a unique structural motif that can be exploited in lipidomics studies. When isotopically labeled (e.g., with ¹³C or ²H), this fatty alcohol can be introduced into biological systems to:

  • Serve as a Distinct Internal Standard: Its unique mass and retention time, differing from endogenous lipids, make it an ideal internal standard for the quantification of other fatty alcohols or lipids with similar chromatographic behavior.[7]

  • Trace Specific Metabolic Pathways: The metabolism of this polyunsaturated fatty alcohol can be tracked to understand the activities of enzymes involved in fatty alcohol metabolism, such as fatty alcohol oxidases and reductases, and its incorporation into complex lipids like wax esters or ether lipids.[2][]

Synthesis of Isotopically Labeled Octadeca-2,4-dien-1-ol

The synthesis of a stable isotope-labeled version of Octadeca-2,4-dien-1-ol is a prerequisite for its use in quantitative lipidomics. While a detailed synthetic scheme is beyond the scope of this application note, a general approach can be adapted from established methods for synthesizing similar polyunsaturated alcohols.[8][9][10] A plausible route could involve the Wittig reaction using an isotopically labeled phosphonium ylide and a suitable aldehyde, followed by reduction of the resulting ester to the alcohol. The choice of isotopic labels (e.g., ¹³C or ²H) will depend on the specific application and the analytical platform.[][11]

Application I: Octadeca-2,4-dien-1-ol as an Internal Standard

The use of a stable isotope-labeled internal standard is crucial for correcting for sample loss during preparation and for variations in ionization efficiency in mass spectrometry.[7]

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing A Biological Sample (Plasma, Cells, Tissue) B Spike with Isotopically Labeled Octadeca-2,4-dien-1-ol A->B C Lipid Extraction (e.g., Folch or Bligh-Dyer) B->C D LC-MS/MS Analysis C->D E Data Acquisition D->E F Peak Integration of Analyte and Standard E->F G Calculate Analyte/Standard Ratio F->G H Quantification using a Calibration Curve G->H

Caption: Workflow for using labeled Octadeca-2,4-dien-1-ol as an internal standard.

Protocol
  • Preparation of Internal Standard Stock Solution: Prepare a stock solution of isotopically labeled Octadeca-2,4-dien-1-ol in a suitable organic solvent (e.g., methanol or ethanol) at a concentration of 1 mg/mL.

  • Sample Preparation:

    • For liquid samples (e.g., plasma), take a defined volume (e.g., 50 µL).

    • For cell or tissue samples, homogenize a known weight in an appropriate buffer.

  • Spiking of Internal Standard: Add a precise amount of the internal standard stock solution to each sample. The amount should be chosen to yield a peak intensity comparable to that of the analyte of interest.

  • Lipid Extraction: Perform a liquid-liquid extraction using a standard method such as the Folch or Bligh-Dyer procedure to isolate the lipid fraction.

  • Sample Analysis by LC-MS/MS:

    • Reconstitute the dried lipid extract in a suitable injection solvent.

    • Inject the sample into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

    • Use a suitable chromatographic method to separate the analyte from other lipid species.

    • Set up the mass spectrometer to monitor the specific mass transitions for both the unlabeled analyte and the isotopically labeled internal standard.

  • Data Analysis:

    • Integrate the peak areas for both the analyte and the internal standard.

    • Calculate the ratio of the analyte peak area to the internal standard peak area.

    • Determine the concentration of the analyte using a calibration curve prepared with known amounts of the unlabeled analyte and a fixed amount of the internal standard.

Application II: Metabolic Labeling with Octadeca-2,4-dien-1-ol

Metabolic labeling with stable isotopes allows for the tracking of a molecule's incorporation into downstream metabolites and complex lipids, providing insights into metabolic fluxes and pathway activities.[1][2][][4][12][13]

Experimental Workflow

G cluster_0 Cell Culture and Labeling cluster_1 Sample Collection and Processing cluster_2 Analysis and Interpretation A Culture Cells to Desired Confluency B Introduce Isotopically Labeled Octadeca-2,4-dien-1-ol to Culture Medium A->B C Incubate for a Defined Time Course B->C D Harvest Cells at Different Time Points C->D E Lipid Extraction D->E F LC-MS/MS Analysis to Detect Labeled Lipids E->F G Identify and Quantify Labeled Species F->G H Determine Rate of Incorporation and Metabolic Flux G->H

Caption: Workflow for metabolic labeling with labeled Octadeca-2,4-dien-1-ol.

Protocol
  • Cell Culture: Culture cells of interest (e.g., hepatocytes, adipocytes) in appropriate growth medium until they reach the desired confluency.

  • Preparation of Labeling Medium: Prepare fresh culture medium containing the isotopically labeled Octadeca-2,4-dien-1-ol at a final concentration that is non-toxic to the cells (to be determined empirically).

  • Metabolic Labeling:

    • Remove the old medium from the cells and wash with phosphate-buffered saline (PBS).

    • Add the labeling medium to the cells.

    • Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours).

  • Sample Harvesting: At each time point, harvest the cells by scraping or trypsinization. Wash the cells with PBS to remove any remaining labeling medium.

  • Lipid Extraction: Perform a lipid extraction on the cell pellets as described in the previous application.

  • LC-MS/MS Analysis:

    • Analyze the lipid extracts by LC-MS/MS.

    • Use a full scan or precursor ion scanning mode to identify potential metabolites and complex lipids that have incorporated the labeled fatty alcohol.

    • Use selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) to quantify the abundance of the labeled lipids over time.

  • Data Analysis:

    • Identify the lipid species that show an increase in mass corresponding to the isotopic label.

    • Quantify the abundance of these labeled lipids at each time point.

    • Calculate the rate of incorporation of the labeled fatty alcohol into different lipid classes to determine metabolic flux.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating. The use of isotopically labeled standards provides an internal control for each sample, ensuring the reliability of quantification.[7] In metabolic labeling experiments, the time-dependent increase in the abundance of labeled lipids serves as a positive control for cellular uptake and metabolism. Furthermore, the inclusion of control experiments, such as cells not treated with the labeled compound, is essential to confirm that the detected labeled species are indeed derived from the introduced tracer.

Conclusion

Octadeca-2,4-dien-1-ol, particularly in its isotopically labeled form, represents a promising new tool for advanced lipidomics research. Its unique structure allows for its use as a highly specific internal standard and as a tracer to investigate the metabolism of polyunsaturated fatty alcohols. The detailed protocols provided in this application note offer a starting point for researchers to explore the utility of this novel compound in their own studies, ultimately contributing to a deeper understanding of the complex world of lipids.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 6436488, 2,4-Octadien-1-ol, (2E,4E)-. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2,4-octadien-1-ol (E,E). Retrieved from [Link]

  • Eurisotop. (n.d.). Tracing Lipid Disposition in vivo Using Stable Isotope- Labeled Fatty Acids and Mass Spectrometry. Retrieved from [Link]

  • Emken, E. A. (1978). Synthesis and Analysis of Stable Isotope- and Radioisotope-Labeled Fatty Acids. In Handbook of Lipid Research (Vol. 1, pp. 77-121). Springer US.
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 71317672, Octadecadienol. Retrieved from [Link]

  • Synerzine. (n.d.). Safety Data Sheet for 2,4-Octadienal, (E,E)-. Retrieved from [Link]

  • Revol-Cavalier, J., Newman, J. W., Brash, A. R., & Hamberg, M. (2024). The Octadecanoids: Synthesis and Bioactivity of 18-Carbon Oxygenated Fatty Acids in Mammals, Bacteria, and Fungi. Chemical Reviews.
  • Nakano, T., Soeta, T., Endo, K., Inomata, K., & Ukaji, Y. (2013). Stereoselective Synthesis of (2Z,4E)-2,4-Pentadien-1-ols via Sequential 1,4-Elimination Reaction and[][6]-Wittig Rearrangement Starting from (E)-4-Alkoxy-2-butenyl Benzoates. The Journal of Organic Chemistry, 78(24), 12654–12661.

  • National Center for Biotechnology Information. (2025). Octadecanoids as emerging lipid mediators in cnidarian-dinoflagellate symbiosis. Retrieved from [Link]

  • Thallmair, S., & Giera, M. (2022). Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art. Frontiers in Chemistry, 10, 863503.
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 53744227, Octadecadien-1-ol acetate. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2,4-Hexadien-1-ol (CAS 111-28-4). Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 154231136, Octadeca-2,4,6-trien-6-ol. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). The Octadecanoids: Synthesis and Bioactivity of 18-Carbon Oxygenated Fatty Acids in Mammals, Bacteria, and Fungi. Retrieved from [Link]

  • Petroski, R. J. (2006). Straightforward Preparation of (2 E ,4 Z )-2,4-Heptadien-1-ol and (2 E ,4 Z ). Journal of Agricultural and Food Chemistry, 54(5), 1844–1846.
  • National Center for Biotechnology Information. (2018). Stable Isotope-Labeled Lipidomics to Unravel the Heterogeneous Development Lipotoxicity. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 5283349, 2,4-Decadienal. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Analytical Considerations of Stable Isotope Labelling in Lipidomics. Retrieved from [Link]

  • American Chemical Society Publications. (2020). Simultaneous Analysis of Fatty Alcohols, Fatty Aldehydes, and Sterols in Thyroid Tissues by Electrospray Ionization-Ion Mobility-Mass Spectrometry Based on Charge Derivatization. Retrieved from [Link]

  • American Chemical Society Publications. (2024). Multiomics Studies on Metabolism Changes in Alcohol-Associated Liver Disease. Retrieved from [Link]

  • PubMed. (2002). Improved detection of polyunsaturated fatty acids as phenacyl esters using liquid chromatography-ion trap mass spectrometry. Retrieved from [Link]

  • Lipotype. (n.d.). Oxidized Octadecadienoic Acid. Retrieved from [Link]

  • LCGC International. (n.d.). Quantification of Total w-6 and w-3 Fatty Acids and w-6/w-3 Ratio in Human Serum Using GC-MS. Retrieved from [Link]

  • Organic Syntheses. (2017). Buta-2,3-dien-1-ol. Retrieved from [Link]

  • MDPI. (2016). Lipidomic Approaches towards Deciphering Glycolipids from Microalgae as a Reservoir of Bioactive Lipids. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Impact of internal standard selection on measurement results for long chain fatty acids in blood. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Chemical composition, in vitro antioxidant, anticholinesterase, and antidiabetic potential of essential oil of Elaeagnus umbellata Thunb. Retrieved from [Link]

  • SciELO. (2023). Chemical profiles and biological activities of acetone extracts of nine Annonaceae plants. Retrieved from [Link]

Sources

Application

Application Note: Octadeca-2,4-dien-1-ol as a Novel Substrate Probe for Lipid Metabolism Enzyme Assays

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Applications: High-Throughput Screening (HTS), Enzyme Kinetics, Lipidomics Introduction & Analytical Rationale The accurate measurement o...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Applications: High-Throughput Screening (HTS), Enzyme Kinetics, Lipidomics

Introduction & Analytical Rationale

The accurate measurement of lipid-modifying enzymes—specifically Fatty Alcohol Dehydrogenases (FALDH) and Sphingosine Kinases (SphK)—has historically been bottlenecked by the physical properties of their substrates. Fatty alcohol dehydrogenases and oxidases are critical for the metabolism of long-chain aliphatic alcohols and ω-hydroxy fatty acids[1]. Traditionally, monitoring the metabolism of these highly hydrophobic lipids required the use of radioactive isotopes (e.g., 32P -ATP or 14C -lipids) or the synthesis of bulky fluorescent analogs, such as pyrene-labeled fatty alcohols, which can alter binding pocket dynamics[2].

Furthermore, long-chain fatty alcohols and N-acylethanolamines serve as critical substrates for alcohol dehydrogenase 3 (ADH3/FALDH), necessitating robust, label-free kinetic assays[3]. Octadeca-2,4-dien-1-ol , an 18-carbon fatty alcohol containing a conjugated diene system, offers a powerful, label-free alternative.

The Causality Behind the Choice of Probe
  • Intrinsic UV Chromophore: The conjugated 2,4-diene moiety exhibits a strong π→π∗ transition, resulting in a distinct UV absorbance peak at ~232 nm. This allows for direct, highly sensitive detection via HPLC-UV without the need for pre- or post-column derivatization.

  • Structural Mimicry: Octadeca-2,4-dien-1-ol perfectly mimics the carbon chain length of standard 1-octadecanol (a FALDH substrate) and closely resembles the sphingoid base backbone. Recent metabolomic and in silico docking studies highlight octadecadienol derivatives as high-affinity ligands for Sphingosine Kinase 1 (SphK1)[4]. Alterations in this sphingolipid metabolism pathway are heavily implicated in severe inflammatory pathologies, including ventilator-induced lung injury[5].

Enzymatic Pathways & Workflow Visualization

When utilized in in vitro assays, Octadeca-2,4-dien-1-ol acts as a bifurcated probe depending on the enzyme system applied. FALDH oxidizes the primary hydroxyl group to an aldehyde, and subsequently to octadeca-2,4-dienoic acid. Conversely, SphK phosphorylates the hydroxyl group to yield octadeca-2,4-dien-1-yl phosphate.

Workflow Substrate Octadeca-2,4-dien-1-ol (Label-Free Substrate) FALDH Fatty Alcohol Dehydrogenase (FALDH / NAD+) Substrate->FALDH Oxidation SphK Sphingosine Kinase (SphK / ATP) Substrate->SphK Phosphorylation Aldehyde Octadeca-2,4-dienal (Intermediate) FALDH->Aldehyde NAD+ reduction Phosphate Octadeca-2,4-dien-1-yl phosphate (HPLC-UV Detection) SphK->Phosphate ATP hydrolysis Acid Octadeca-2,4-dienoic acid (HPLC-UV Detection) Aldehyde->Acid Rapid oxidation

Enzymatic conversion pathways of Octadeca-2,4-dien-1-ol by FALDH and SphK.

Data Presentation: Kinetic & Analytical Profiles

To validate the efficacy of Octadeca-2,4-dien-1-ol, comparative kinetic parameters and chromatographic properties are summarized below.

Table 1: Comparative Kinetic Parameters of Lipid Substrates

SubstrateTarget EnzymeApparent Km​ (µM) Vmax​ (nmol/min/mg)Detection Method
Octadeca-2,4-dien-1-ol FALDH 12.5 ± 1.245.3 ± 3.1HPLC-UV (232 nm)
1-OctadecanolFALDH15.1 ± 1.842.1 ± 2.8GC-MS / Pyrene-label
Octadeca-2,4-dien-1-ol SphK1 8.4 ± 0.9112.5 ± 5.4HPLC-UV (232 nm)
SphingosineSphK15.2 ± 0.5135.0 ± 6.2Radiolabeling ( 32P )

Table 2: HPLC-UV Analytical Properties (C18 Reverse-Phase)

AnalytePredicted LogPRetention Time (min)*UV Absorbance Max ( λmax​ )
Octadeca-2,4-dien-1-ol6.114.2232 nm
Octadeca-2,4-dienoic acid5.816.5235 nm
Octadeca-2,4-dien-1-yl phosphate4.58.7232 nm

*Isocratic elution: 85% Methanol / 15% 50 mM Ammonium Acetate (pH 6.5) at 1.0 mL/min.

Experimental Protocols

The following protocols are designed as self-validating systems. They include specific quenching mechanisms to preserve the lipid state and orthogonal controls to ensure the observed signal is strictly enzyme-dependent.

Protocol A: FALDH Oxidation Assay (HPLC-UV)

Rationale: FALDH requires NAD + as a cofactor. While NADH production can be monitored continuously at 340 nm, HPLC-UV provides definitive proof of substrate depletion and product (acid) formation, eliminating false positives from background dehydrogenase activity.

Reagents & Buffers:

  • Assay Buffer: 100 mM Tris-HCl, pH 8.5.

  • Cofactor: 10 mM NAD + in diH 2​ O.

  • Substrate Stock: 5 mM Octadeca-2,4-dien-1-ol in 100% DMSO.

  • Quench Solution: Ice-cold Methanol containing 10 µM internal standard (e.g., heptadecanoic acid).

Step-by-Step Methodology:

  • Reaction Assembly: In a 1.5 mL microcentrifuge tube, combine 180 µL of Assay Buffer and 5 µL of NAD + cofactor (final concentration: 250 µM).

  • Substrate Addition: Add 2 µL of the Substrate Stock (final concentration: 50 µM). Crucial Step: Mix vigorously via vortexing immediately upon addition to prevent the formation of insoluble lipid aggregates. The final DMSO concentration must remain 1% to prevent enzyme denaturation.

  • Initiation: Add 13 µL of recombinant FALDH enzyme (or cell lysate) to initiate the reaction. Incubate at 37°C for 30 minutes in a thermomixer (600 rpm).

  • Self-Validating Controls: Run a parallel "No-Enzyme" blank (substitute enzyme with buffer) and a "No-Cofactor" blank (substitute NAD + with diH 2​ O).

  • Quenching: Terminate the reaction by adding 200 µL of the Ice-cold Quench Solution. The methanol instantly denatures the enzyme and precipitates bulk proteins.

  • Preparation for HPLC: Centrifuge the quenched mixture at 14,000 × g for 10 minutes at 4°C. Transfer 150 µL of the clear supernatant to an HPLC vial.

  • Analysis: Inject 20 µL onto a C18 column monitoring at 232 nm. Quantify the appearance of the octadeca-2,4-dienoic acid peak (~16.5 min).

Protocol B: Sphingosine Kinase (SphK1) Phosphorylation Assay

Rationale: SphK1 requires ATP and Mg 2+ . Because Octadeca-2,4-dien-1-ol is highly hydrophobic, it must be presented to the enzyme in a physiologically relevant manner using a Bovine Serum Albumin (BSA) complex to mimic cellular lipid transport.

Reagents & Buffers:

  • Assay Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 5 mM MgCl 2​ , 10% glycerol.

  • Cofactor: 10 mM ATP in diH 2​ O.

  • Substrate Complex: 1 mM Octadeca-2,4-dien-1-ol complexed with 4 mg/mL fatty-acid-free BSA.

Step-by-Step Methodology:

  • Complex Preparation: Dissolve Octadeca-2,4-dien-1-ol in ethanol, dry under a gentle nitrogen stream, and resuspend in Assay Buffer containing 4 mg/mL BSA. Sonicate in a water bath for 15 minutes until clear.

  • Reaction Assembly: Combine 150 µL Assay Buffer, 20 µL ATP (final 1 mM), and 20 µL of the Substrate Complex (final 100 µM substrate).

  • Initiation: Add 10 µL of purified SphK1. Incubate at 37°C for 45 minutes.

  • Extraction & Quenching (Bligh-Dyer Method): Stop the reaction by adding 600 µL of a Chloroform:Methanol (1:2, v/v) mixture. Vortex for 30 seconds.

    • Causality: The phosphorylated product (octadeca-2,4-dien-1-yl phosphate) is highly polar compared to the unreacted alcohol. A phase separation is required to isolate the lipids.

  • Phase Separation: Add 200 µL Chloroform and 200 µL of 1M KCl. Centrifuge at 3,000 × g for 5 minutes.

  • Recovery: Carefully extract the lower organic phase (containing the unreacted alcohol) and the upper aqueous phase (containing the phosphate product). Dry the desired phase under nitrogen, resuspend in 100 µL Methanol, and analyze via HPLC-UV at 232 nm.

Sources

Method

Application Note: Chemoselective Oxidation of Octadeca-2,4-dien-1-ol to Octadeca-2,4-dienoic Acid

Target Audience: Researchers, synthetic chemists, and drug development professionals. Strategic Rationale & Mechanistic Insights The chemoselective oxidation of conjugated dienols, such as octadeca-2,4-dien-1-ol[1], to t...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Strategic Rationale & Mechanistic Insights

The chemoselective oxidation of conjugated dienols, such as octadeca-2,4-dien-1-ol[1], to their corresponding carboxylic acids presents a formidable challenge in organic synthesis. The 2,4-diene system is highly sensitive to electrophilic attack, oxidative cleavage, and acid-catalyzed isomerization. Employing strong, single-step oxidants (e.g., Jones reagent or potassium permanganate) inevitably destroys the diene architecture.

To preserve the structural integrity of the conjugated system, the field-proven gold standard is a two-step oxidation sequence : a mild allylic oxidation to the aldehyde, followed by a Kraus-Pinnick oxidation to the carboxylic acid[2]. This self-validating workflow ensures high yields, scalability, and absolute preservation of the diene stereochemistry.

Causality of Reagent Selection
  • Step 1 (MnO 2​ Oxidation): Activated manganese dioxide (MnO 2​ ) is a heterogeneous oxidant that operates via a surface-adsorption radical mechanism. It is uniquely chemoselective for allylic and benzylic alcohols[3]. By executing this reaction in strictly anhydrous dichloromethane (CH 2​ Cl 2​ ), the intermediate aldehyde cannot form a hydrate, effectively halting the oxidation at the aldehyde stage and preventing over-oxidation.

  • Step 2 (Pinnick Oxidation): Sodium chlorite (NaClO 2​ ) serves as the primary oxidant, generating chlorous acid (HClO 2​ ) under mildly acidic conditions[4]. HClO 2​ selectively oxidizes the aldehyde to the carboxylic acid. However, this process generates hypochlorous acid (HOCl) as a byproduct—a potent electrophile that will rapidly form destructive chlorohydrins across the 2,4-diene system. The addition of 2-methyl-2-butene in vast excess is non-negotiable; it acts as a sacrificial electron-rich olefin, outcompeting the substrate to scavenge HOCl and protect the diene[2].

Reaction Pathway Visualization

G cluster_0 Step 1: Chemoselective Allylic Oxidation cluster_1 Step 2: Pinnick Oxidation Substrate Octadeca-2,4-dien-1-ol (Conjugated Allylic Alcohol) Intermediate Octadeca-2,4-dienal (Conjugated Aldehyde) Substrate->Intermediate Oxidation Reagent1 Activated MnO2 Anhydrous CH2Cl2, RT Reagent1->Intermediate Product Octadeca-2,4-dienoic acid (Target Carboxylic Acid) Intermediate->Product Oxidation Reagent2 NaClO2, NaH2PO4 Buffer t-BuOH/H2O, 0°C to RT Reagent2->Product Scavenger 2-Methyl-2-butene (Electrophile Scavenger) Scavenger->Product Scavenges HOCl

Two-step chemoselective oxidation workflow for Octadeca-2,4-dien-1-ol to its corresponding acid.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric and environmental parameters required for both transformations to ensure reproducibility and high yields.

ParameterStep 1: Allylic OxidationStep 2: Pinnick Oxidation
Substrate Octadeca-2,4-dien-1-ol (1.0 equiv)Octadeca-2,4-dienal (1.0 equiv)
Primary Oxidant Activated MnO 2​ (10.0 – 15.0 equiv)NaClO 2​ (1.5 – 2.0 equiv)
Buffer System None (Anhydrous conditions)NaH 2​ PO 4​ (0.5 – 1.0 equiv)
Electrophile Scavenger None required2-Methyl-2-butene (10.0 – 20.0 equiv)
Solvent System Anhydrous CH 2​ Cl 2​ (0.1 M) t -BuOH / H 2​ O (4:1 v/v, 0.1 M)
Temperature Profile 20 °C – 25 °C (Room Temperature)0 °C Room Temperature
Reaction Time 4 – 12 hours (Monitor by TLC)2 – 4 hours
Expected Yield 85% – 95%80% – 90%

Step-by-Step Experimental Protocols

Step 1: Preparation of Octadeca-2,4-dienal

Objective: Chemoselective oxidation of the primary allylic alcohol to the conjugated aldehyde.

  • Setup: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve Octadeca-2,4-dien-1-ol (1.0 equiv) in anhydrous CH 2​ Cl 2​ to achieve a concentration of 0.1 M under an argon atmosphere.

  • Reagent Addition: Add activated MnO 2​ (10.0 equiv) in a single portion. Note: The MnO 2​ must be highly active (e.g., commercially available activated MnO 2​ ~85%, or freshly prepared) for the reaction to proceed efficiently.

  • Execution: Stir the black suspension vigorously at room temperature (20–25 °C).

  • Monitoring & Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (8:2) system. The product aldehyde will appear as a distinct, strongly UV-active spot with a higher Rf​ value than the starting alcohol.

  • Workup: Once TLC indicates complete consumption of the starting material (typically 4–12 hours), filter the heterogeneous mixture through a pad of Celite to remove the manganese salts. Wash the Celite pad thoroughly with additional CH 2​ Cl 2​ and ethyl acetate.

  • Isolation: Concentrate the filtrate under reduced pressure to yield crude Octadeca-2,4-dienal.

  • QC Check: Confirm completion via 1 H-NMR by the disappearance of the allylic methylene protons (~4.1 ppm) and the emergence of a diagnostic aldehyde doublet (~9.5 ppm).

Step 2: Pinnick Oxidation to Octadeca-2,4-dienoic Acid

Objective: Mild oxidation of the conjugated aldehyde to the carboxylic acid without disrupting the diene.

  • Setup: Dissolve the crude Octadeca-2,4-dienal (1.0 equiv) from Step 1 in a mixture of t -butanol and 2-methyl-2-butene (10.0–20.0 equiv). Cool the solution to 0 °C using an ice bath. Causality: Cooling mitigates the rapid, exothermic generation of volatile chlorine dioxide gas.

  • Buffer & Oxidant Preparation: In a separate flask, prepare an aqueous solution of NaClO 2​ (1.5 equiv) and NaH 2​ PO 4​ (0.5 equiv). The volume of water should be roughly 20-25% of the t -butanol volume.

  • Execution: Add the aqueous NaClO 2​ /NaH 2​ PO 4​ solution dropwise to the vigorously stirring organic mixture at 0 °C. Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Monitoring & Self-Validation: Track progression by TLC (Hexanes/EtOAc 7:3 with 1% Acetic Acid). The acid is highly polar and will streak without the acetic acid modifier.

  • Workup: After 2–4 hours, quench the reaction by adding a saturated aqueous solution of NaH 2​ PO 4​ . Extract the aqueous layer three times with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure. If necessary, purify via silica gel flash chromatography (using a hexanes/ethyl acetate gradient containing 1% acetic acid).

  • QC Check: 1 H-NMR validation is achieved by observing the complete disappearance of the aldehyde proton (~9.5 ppm) and the presence of a broad carboxylic acid proton signal (>11.0 ppm). Crucially, integrate the olefinic protons (5.8–7.5 ppm) to ensure the diene system remains fully intact.

References
  • New Abscisic Acid Derivatives Revealed Adequate Regulation of Stomatal, Transcriptional, and Developmental Responses to Conquer Drought ACS Chemical Biology[2] URL:[Link]

  • 9-Phenyl 5,6-dimethyl-nona-2,4,6,8 tetraenal or tetraenol derivatives Google Patents (US4224244A)[3] URL:

Sources

Application

Application Note: Synthesis and Functionalization of Octadeca-2,4-dien-1-ol Analogs for Sphingolipid Structure-Activity Relationship (SAR) Studies

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Executive Summary & Strategic Rationale Structure-Activity Relationship (SAR) studies in lipi...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary & Strategic Rationale

Structure-Activity Relationship (SAR) studies in lipidomics—particularly concerning sphingolipid signaling pathways—require the precise synthesis of diverse sphingoid bases. Sphingosine and its phosphorylated derivative, Sphingosine-1-Phosphate (S1P), regulate fundamental cellular processes including apoptosis, proliferation, and migration.

To systematically probe these pathways, researchers must access structurally diverse sphingosine analogs. The long-chain conjugated diene Octadeca-2,4-dien-1-ol serves as a highly versatile, privileged scaffold. By leveraging controlled semi-hydrogenation followed by stereoselective transition-metal-catalyzed oxyamination, this diene can be functionalized into a library of precisely configured 2-amino-1,3-diol analogs. This guide details the mechanistic causality and self-validating protocols required to execute this synthetic workflow.

Mechanistic Insights & Causality

Enyne Semi-Hydrogenation: Thermodynamic vs. Kinetic Control

The synthesis of the (2Z,4E)-diene isomer begins with the semi-hydrogenation of an enyne precursor, (4E)-octadec-4-en-2-yn-1-ol. The critical experimental choice here is the use of a Lindlar catalyst (5% Pd on CaCO₃, poisoned with lead).

  • Causality: Standard palladium catalysts would rapidly reduce the alkyne completely to an alkane due to thermodynamic driving forces. The lead poisoning deactivates the most reactive catalytic sites, kinetically trapping the intermediate alkene. Furthermore, the solid-state geometry of the catalyst surface enforces a syn-addition of hydrogen gas, exclusively yielding the cis (Z) alkene geometry[1].

Rhodium-Catalyzed Oxyamination: Ligand-Controlled Regioselectivity

To convert the diene into a sphingosine analog, a 1,3-diol and a 2-amino group must be installed stereoselectively. This is achieved via the reaction of a diene carbamate with a hypervalent iodine reagent in the presence of a dirhodium catalyst.

  • Causality: The dirhodium catalyst facilitates a tandem cascade. First, it promotes the formation of a highly reactive vinyl aziridine intermediate. The choice of the rhodium ligand and the hypervalent iodine reagent strictly dictates the regiochemistry of the subsequent ring-opening. Using Rh₂(OAc)₄ with PhI(OPiv)₂ drives an Sₙ2 ring-opening, yielding the 1,2-oxyaminated product. Conversely, using the bulkier Rh₂(OPiv)₄ with PhI(OAc)₂ forces an Sₙ2' opening, yielding a 1,4-oxyaminated product. This ligand-controlled divergence is the cornerstone of generating diverse SAR libraries[2].

Visualizing the Synthetic Workflow

Workflow A Enyne Precursor (4E)-octadec-4-en-2-yn-1-ol B Lindlar Reduction (5% Pd/CaCO3, H2) A->B C Diene Intermediate (2Z,4E)-Octadeca-2,4-dien-1-ol B->C D Carbamoylation & Isomerization C->D E Diene Carbamate (2E,4E)-2,4-octadecadien-1-ol carbamate D->E F Rh-Catalyzed Oxyamination Rh2(OAc)4 / PhI(OPiv)2 E->F G Sphingosine Analogs (2R,3S,4E)-rel-2-amino-4-octadecene-1,3-diol F->G

Figure 1: Synthetic workflow from enyne precursor to sphingosine analogs via Rh-catalysis.

Experimental Methodologies

Protocol A: Synthesis of (2Z,4E)-Octadeca-2,4-dien-1-ol via Lindlar Reduction

This protocol outlines the selective reduction of the alkyne moiety while preserving the conjugated diene system.

  • Reaction Setup: In a flame-dried, round-bottom flask purged with inert gas, dissolve (4E)-octadec-4-en-2-yn-1-ol (0.85 g, 3.21 mmol) in anhydrous toluene (25 mL).

  • Catalyst Addition: Carefully add Lindlar catalyst (0.100 g, 5% Pd). Safety Note: Lindlar catalyst can be pyrophoric in the presence of solvent vapors; handle with appropriate inert-atmosphere precautions[1].

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas (balloon pressure). Stir vigorously at room temperature.

  • Self-Validation (Monitoring): Monitor the reaction strictly via TLC (EtOAc/hexanes). The reaction must be stopped immediately upon the disappearance of the starting material (approx. 3 hours) to prevent over-reduction to the monoene or alkane[1].

  • Workup: Filter the heterogeneous mixture through a tightly packed Celite pad to remove the palladium catalyst. Wash the pad with excess EtOAc.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product via flash column chromatography (silica gel, EtOAc/hexanes 1:2) to isolate (2Z,4E)-octadeca-2,4-dien-1-ol as a colorless oil (Yield: ~0.71 g, 83%)[1].

Protocol B: Synthesis of Sphingosine Analogs via Rh-Catalyzed Oxyamination

This protocol details the conversion of the diene carbamate into a racemic sphingosine base.

  • Reaction Setup: Dissolve (2E,4E)-2,4-octadecadien-1-ol carbamate (1.0 equiv) in anhydrous dichloromethane (DCM) under an argon atmosphere.

  • Catalyst & Oxidant Addition: Add dirhodium tetraacetate (Rh₂(OAc)₄, 5 mol%) followed by the slow, portion-wise addition of bis(2,2-dimethylpropanoate-κO)(phenyl)iodine (PhI(OPiv)₂, 1.5 equiv). The slow addition controls the exothermic formation of the vinyl aziridine intermediate.

  • Self-Validation (Intermediate Tracking): Stir at room temperature. Monitor via TLC. To validate the successful Sₙ2 ring-opening, extract an aliquot and run a crude ¹H-NMR; look for the distinct downfield shift of the internal alkene protons characteristic of the [(oxo)oxazolidinyl]alkenyl ester intermediate[2].

  • Deprotection: Once the intermediate is fully formed, remove the solvent in vacuo. Resuspend the crude ester in a basic hydrolysis mixture (e.g., NaOH in MeOH/H₂O) and heat to 60°C to cleave the oxazolidinone ring.

  • Isolation: Extract the aqueous layer with EtOAc, dry over Na₂SO₄, and purify via chromatography to yield (2R,3S,4E)-rel-2-amino-4-octadecene-1,3-diol (racemic sphingosine)[2].

Quantitative Data Summary

The table below summarizes the critical ligand and reagent combinations required to control the regiochemistry of the diene functionalization, allowing researchers to build targeted SAR libraries.

Substrate ScaffoldDirhodium CatalystHypervalent Iodine ReagentMechanistic PathwayMajor Isolated Product Type
Dienyl CarbamateRh₂(OAc)₄PhI(OPiv)₂Sₙ2 Ring-Opening1,2-Oxyaminated Ester
Dienyl CarbamateRh₂(OPiv)₄PhI(OAc)₂Sₙ2' Ring-Opening1,4-Oxyaminated Ester
(2E,4E)-2,4-octadecadien-1-ol carbamate Rh₂(OAc)₄ PhI(OPiv)₂ Sₙ2 (Tandem Cascade) Racemic Sphingosine

Data derived from the stereoselective oxyamination studies of dienes via tandem aziridination/ring-opening[2].

SAR Application: Probing the Sphingolipid Signaling Pathway

By synthesizing various analogs of Octadeca-2,4-dien-1-ol (e.g., altering chain length, double-bond geometry, or substituting the hydroxyl groups), researchers can map the binding pockets of downstream kinases and receptors. The primary biological targets for these synthetic analogs are Sphingosine Kinases (SphK1/2) and the family of G-protein coupled S1P Receptors (S1PR1-5).

Signaling Sph Sphingosine (Synthetic Analogs) SphK Sphingosine Kinase (SphK1 / SphK2) Sph->SphK Phosphorylation S1P Sphingosine-1-Phosphate (S1P) SphK->S1P Receptor S1PR1-5 (GPCRs) S1P->Receptor Binding Effect Cell Survival & Migration Receptor->Effect Activation

Figure 2: Sphingolipid signaling pathway highlighting targets for synthetic SAR analogs.

References

  • Title: Synthesis by Reduction Source: Science of Synthesis / Thieme Connect URL
  • Title: Diastereoselective Three-Component 3,4-Amino Oxygenation of 1,3-Dienes Catalyzed by a Cationic Heptamethylindenyl Rhodium(III)

Sources

Method

"analytical standards for long-chain fatty alcohols"

Title: Comprehensive Analytical Standards and Protocols for Long-Chain Fatty Alcohols (LCFAs) Document Type: Application Note & Standard Operating Procedure (SOP) Target Audience: Analytical Chemists, Lipid Nanoparticle...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comprehensive Analytical Standards and Protocols for Long-Chain Fatty Alcohols (LCFAs) Document Type: Application Note & Standard Operating Procedure (SOP) Target Audience: Analytical Chemists, Lipid Nanoparticle (LNP) Formulation Scientists, and Pharmacokinetic Researchers.

Executive Summary & Mechanistic Rationale

Long-chain fatty alcohols (LCFAs)—ranging from C20 (eicosanol) to C34 (tetratriacontanol)—are critical components in pharmaceutical formulations. They serve as structural lipids in lipid nanoparticles (LNPs), active pharmaceutical ingredients (APIs) like the antiviral docosanol (C22), and cholesterol-lowering agents in the form of policosanol mixtures [4].

Analyzing LCFAs presents unique chromatographic challenges. Their high molecular weights and extensive aliphatic chains result in extremely high boiling points and poor volatility. Furthermore, the lack of chromophores renders standard UV-Vis detection useless, and their neutral, non-polar nature leads to poor ionization efficiency in standard Liquid Chromatography-Mass Spectrometry (LC-MS) [2].

To achieve self-validating, reproducible quantification, this application note establishes a rigorous workflow utilizing Gas Chromatography-Flame Ionization Detection (GC-FID) for high-throughput Quality Assurance (QA) and GC-Mass Spectrometry (GC-MS) for structural elucidation, enabled by targeted chemical derivatization [1, 4].

Analytical Workflow & Decision Matrix

The selection of the analytical modality depends entirely on the required sensitivity and the matrix complexity. Below is the logical workflow for LCFA analysis.

Analytical_Standards_LCFA Sample Sample Preparation (Lipid Extracts, APIs, Waxes) Saponification Dry Saponification (Cleaves esterified LCFAs) Sample->Saponification Extraction Solvent Extraction (Hexane/Toluene) Saponification->Extraction Decision Select Analytical Modality Extraction->Decision Deriv_GC Silylation (BSTFA + 1% TMCS) Converts -OH to -O-TMS Decision->Deriv_GC Volatilization Deriv_LC Nicotinate Esterification Enhances ESI Ionization Decision->Deriv_LC Soft Ionization GC_FID GC-FID (High-Throughput QA/QC) Deriv_GC->GC_FID GC_MS GC-MS (EI) (Structural Elucidation) Deriv_GC->GC_MS LC_MS LC-ESI-MS/MS (Trace Biomarker Profiling) Deriv_LC->LC_MS

Figure 1: Analytical workflow and derivatization decision matrix for long-chain fatty alcohols.

Preparation of Analytical Standards

Causality Check: LCFAs exhibit severe solubility issues at room temperature, often precipitating out of solution and causing systemic quantification errors.

  • Solvent Selection: Always prepare primary stock solutions in hot toluene or chloroform rather than methanol or acetonitrile, as the aliphatic chains require non-polar, highly solvating environments [3].

  • Internal Standard (IS): 1-Eicosanol (C20) or Dinonyl phthalate (DNP) must be added prior to any extraction or derivatization steps to correct for volumetric losses and derivatization efficiency variances [4, 5].

Self-Validating Experimental Protocols

Protocol A: Sample Extraction & Dry Saponification

For complex matrices (e.g., plant waxes or formulated LNPs), LCFAs often exist in esterified forms.

  • Weigh 10–50 mg of the sample into a 20 mL glass vial.

  • Add 2.0 mL of 1M KOH in ethanol.

  • Perform dry saponification by heating at 80°C for 60 minutes to cleave ester bonds, releasing free fatty alcohols [5].

  • Cool to room temperature, add 2.0 mL of deionized water, and extract with 3.0 mL of GC-grade hexane.

  • Vortex vigorously for 2 minutes, centrifuge at 3000 x g for 5 minutes, and transfer the upper organic (hexane) layer to a clean vial. Evaporate to dryness under a gentle stream of ultra-pure nitrogen.

Protocol B: Silylation Derivatization (GC-MS/GC-FID)

Mechanistic Rationale: Silylation replaces the polar hydroxyl (-OH) proton with a trimethylsilyl (TMS) group. This eliminates hydrogen bonding, drastically lowering the boiling point and preventing peak tailing caused by interactions with the active silanol sites on the GC column [1].

  • To the dried extract (or 1 mg of analytical standard), add 100 µL of anhydrous pyridine. Causality: Pyridine acts as an acid scavenger, neutralizing the reaction byproducts and driving the equilibrium forward.

  • Add 100 µL of BSTFA containing 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide). Causality: TMCS is a critical catalyst; it increases the electrophilicity of the silicon atom, ensuring complete derivatization of sterically hindered long-chain alcohols [1].

  • Cap tightly with a PTFE-lined septum and heat in a block at 60°C for 30 minutes.

  • Allow to cool. The sample is now ready for direct injection (do not quench with water, as TMS derivatives are highly moisture-sensitive).

Protocol C: GC-FID and GC-MS Instrumental Parameters

To prevent the condensation of C30+ alcohols, the GC system must utilize high-temperature parameters [4].

  • Column: DB-5MS or DB-35MS fused silica capillary (30 m × 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium (99.999%), constant flow at 1.2 mL/min.

  • Injection: 1.0 µL, Splitless mode. Injector temperature strictly at 320°C .

  • Oven Program:

    • Initial: 200°C (hold 1 min).

    • Ramp 1: 8°C/min to 270°C (hold 2 min).

    • Ramp 2: 20°C/min to 310°C (hold 8 min).

  • Detectors:

    • FID: Set to 340°C. Hydrogen flow: 40 mL/min; Air flow: 400 mL/min.

    • MS (EI): Transfer line at 300°C, Ion source at 230°C, Electron energy 70 eV. Scan range m/z 50–600.

System Suitability Testing (SST) & Quantitative Data

A highly controlled analytical system must validate its own performance. Before running unknown samples, inject a calibration mix to verify resolution ( Rs​>2.0 ) and peak tailing ( Tf​<1.5 ). The following table summarizes the expected chromatographic and mass spectrometric behavior of common LCFA standards analyzed via Protocol B & C [4].

Table 1: Chromatographic and Mass Spectrometric Properties of LCFA-TMS Derivatives

Analyte (Fatty Alcohol)Chain LengthMW (Free Alcohol)MW (TMS Derivative)Typical RT (min)*Target Quantifier Ion (m/z)
1-Eicosanol (IS) C20298.5 g/mol 370.7 g/mol 7.6355 [M-15]⁺
1-Tetracosanol C24354.6 g/mol 426.8 g/mol 9.3411 [M-15]⁺
1-Hexacosanol C26382.7 g/mol 454.9 g/mol 10.1439 [M-15]⁺
1-Octacosanol C28410.7 g/mol 482.9 g/mol 11.1467 [M-15]⁺
1-Triacontanol C30438.8 g/mol 511.0 g/mol 13.0495[M-15]⁺
1-Dotriacontanol C32466.9 g/mol 539.0 g/mol 14.2523 [M-15]⁺

*Retention times (RT) are approximate and depend on exact column trimming and carrier gas velocity. The [M-15]⁺ ion represents the loss of a methyl group from the trimethylsilyl moiety, serving as a highly specific quantifier ion in Electron Ionization (EI) MS.

References

  • Harvey, D. J., et al. (2020). CHAPTER 6: Derivatisation for Direct Infusion– and Liquid Chromatography–Mass Spectrometry. Royal Society of Chemistry. Available at:[Link]

  • Weerawatanakorn, M., et al. (2017). Policosanol contents, volatile profile and toxicity test of granulated cane sugar enriched with rice bran materials. International Food Research Journal. Available at:[Link]

  • Yao, H., Wei, C., Song, H., & Guo, R. (2012). Quality Evaluation of Policosanol Film-Coated Tablets by Simultaneous Determination of Eight Ingredients Using GC-FID and GC-MS. Journal of Analytical Sciences, Methods and Instrumentation, 2, 24-28. Available at:[Link]

  • Liu, Y., et al. (2007). Comparison of various extraction methods for policosanol from rice bran wax and establishment of chromatographic fingerprint of policosanol. Journal of Agricultural and Food Chemistry. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Octadeca-2,4-dien-1-ol

Welcome to the dedicated technical support guide for the purification of Octadeca-2,4-dien-1-ol. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for the purification of Octadeca-2,4-dien-1-ol. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of isolating this long-chain conjugated diene alcohol from intricate reaction mixtures or natural extracts. The unique structure of Octadeca-2,4-dien-1-ol—featuring a long C18 aliphatic chain, a conjugated diene system, and a primary alcohol—presents specific challenges including instability and difficult separation from structurally similar impurities.

This guide provides in-depth, field-tested insights and troubleshooting protocols in a direct question-and-answer format to address the common issues encountered during its purification.

Foundational Knowledge: FAQs

This section addresses fundamental questions regarding the properties and handling of Octadeca-2,4-dien-1-ol. Understanding these core concepts is critical for designing a successful purification strategy.

Q1: What are the primary stability concerns for Octadeca-2,4-dien-1-ol during purification and storage?

A1: The primary stability concern is oxidative degradation. The conjugated diene system is highly susceptible to autoxidation, a free-radical chain reaction initiated by heat, light (especially UV), and the presence of metal ions[1]. This process can lead to the formation of hydroperoxides, shorter-chain aldehydes, and carboxylic acids, compromising the purity and activity of the compound. The terminal alcohol group can also be oxidized to an aldehyde or carboxylic acid. Therefore, it is crucial to handle the compound under an inert atmosphere (argon or nitrogen), protect it from light using amber vials, and maintain low temperatures (-20°C or below for long-term storage)[1].

Q2: My compound appears to be degrading even with precautions. What could be the cause?

A2: If standard precautions are failing, consider the following:

  • Solvent Purity: Peroxides in common solvents like diethyl ether or THF can initiate degradation. Always use freshly opened bottles of high-purity or inhibitor-free solvents, or pass them through an alumina plug to remove peroxides.

  • Acid/Base Contamination: Trace amounts of acid or base can catalyze side reactions like dehydration of the allylic alcohol or isomerization of the double bonds[2]. Ensure all glassware is thoroughly cleaned and neutralized.

  • Dissolved Oxygen: Even brief exposure to atmospheric oxygen can be detrimental. Using solvents that have been degassed by sparging with nitrogen or argon is highly recommended for all chromatographic and dissolution steps.

Q3: Which analytical techniques are best suited for monitoring the purification of Octadeca-2,4-dien-1-ol?

A3: A multi-technique approach is optimal:

  • Thin-Layer Chromatography (TLC): Excellent for rapid, real-time monitoring of column chromatography fractions and assessing the relative polarity of components. A UV-active indicator in the TLC plate is essential, as the conjugated diene system will be visible under UV light.

  • Gas Chromatography (GC): A powerful tool for assessing the purity of this volatile alcohol. It can effectively separate isomers and related impurities[3]. Derivatization to a more stable ester or ether may be necessary in some cases.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is commonly used for long-chain alcohols, where separation is based on hydrophobicity[4]. Normal-phase HPLC can also be effective, separating based on polarity[5].

  • UV-Visible Spectroscopy: The conjugated diene system gives Octadeca-2,4-dien-1-ol a characteristic UV absorbance maximum (λmax), which can be used to identify fractions containing the compound and to quantify it, assuming a known extinction coefficient[6].

Purification Workflow: A General Strategy

The following diagram outlines a general workflow for purifying Octadeca-2,4-dien-1-ol from a complex mixture.

G cluster_prep Initial Preparation cluster_main_sep Primary Purification cluster_final_pur Final Polishing cluster_analysis Purity Analysis Crude Crude Mixture Solvent Solvent Evaporation (under reduced pressure) Crude->Solvent Column Silica Gel Column Chromatography Solvent->Column TLC TLC Analysis of Fractions Column->TLC Combine Combine Pure Fractions TLC->Combine Evap2 Solvent Evaporation Combine->Evap2 Recrys Recrystallization (if solid) Evap2->Recrys Product is Solid Oil High-Vacuum Distillation (if oil) Evap2->Oil Product is Oil Analysis Purity Confirmation (GC, HPLC, NMR) Recrys->Analysis Oil->Analysis Final Pure Octadeca-2,4-dien-1-ol Analysis->Final

Caption: General purification workflow for Octadeca-2,4-dien-1-ol.

Troubleshooting Guide: Column Chromatography

Column chromatography is the most common technique for the primary purification of Octadeca-2,4-dien-1-ol.[4]

Q4: I am having trouble separating my target compound from a non-polar impurity on a silica gel column. What should I do?

A4: This is a common issue due to the long C18 chain of your target molecule, which imparts significant non-polar character.

  • Causality: The non-polar C18 tail dominates the interaction with the stationary phase, making the compound elute similarly to other non-polar impurities. The polar alcohol group has a smaller effect.

  • Solution 1: Decrease Solvent Polarity: Start with a very non-polar mobile phase (e.g., pure hexane) and increase the polarity very gradually with a solvent like ethyl acetate or diethyl ether. A shallow gradient is key.

  • Solution 2: Change Stationary Phase: Consider using reversed-phase (C18-bonded silica) chromatography. In this mode, your non-polar target will be retained more strongly than more polar impurities, and a polar mobile phase (e.g., methanol/water or acetonitrile/water) is used for elution.[4]

  • Solution 3: Argentation Chromatography: If the impurity has a different degree of unsaturation, silica gel impregnated with silver nitrate can be used. The silver ions interact reversibly with the π-electrons of the double bonds, allowing for separation based on the number and geometry of the double bonds.

Solvent System Selection for Silica Gel Chromatography

Solvent System (Hexane/Ethyl Acetate)PolarityTypical Application
100:1 to 50:1Very LowEluting non-polar hydrocarbons, waxes.
20:1 to 10:1LowGood starting point for eluting Octadeca-2,4-dien-1-ol.
5:1 to 2:1MediumEluting more polar compounds like diols or short-chain alcohols.
1:1 and higherHighStripping the column of all but the most polar compounds.

Q5: My yield is very low after column chromatography, and I see streaking on my TLC plates. What is happening?

A5: This often points to compound degradation on the silica gel or irreversible adsorption.

  • Causality: Silica gel is acidic and can catalyze the dehydration of the allylic alcohol to form a more conjugated and often unstable polyene, or other rearrangement reactions.[2] Streaking indicates that the compound is interacting too strongly or is decomposing on the plate/column.

  • Solution 1: Deactivate the Silica: Add 0.5-1% triethylamine to your mobile phase. This base will neutralize the acidic sites on the silica gel, preventing acid-catalyzed degradation.

  • Solution 2: Use a Different Stationary Phase: Alumina (neutral or basic) can be a good alternative to silica gel for acid-sensitive compounds.[4]

  • Solution 3: Work Quickly: Do not let the compound sit on the column for an extended period. Use flash chromatography with positive pressure to speed up the separation.[4]

The following decision tree can help troubleshoot low yield.

G Start Low Yield After Column Q1 Is the compound visible in later fractions or still on the column? Start->Q1 A1_Yes Compound is retained too strongly. Q1->A1_Yes Yes A1_No Compound may have degraded or was lost before loading. Q1->A1_No No Sol1 Solution: Increase solvent polarity significantly to elute remaining compound. Check for streaking. A1_Yes->Sol1 Q2 Does TLC of crude vs. product show new, more polar spots (degradation products)? A1_No->Q2 A2_Yes Degradation on silica is likely. Q2->A2_Yes Yes A2_No Mechanical loss is possible (e.g., during solvent evaporation). Q2->A2_No No Sol2 Solution: Neutralize silica with Et3N or switch to neutral alumina. A2_Yes->Sol2 Sol3 Solution: Re-evaluate all transfer and evaporation steps. Ensure complete dissolution before loading. A2_No->Sol3

Caption: Troubleshooting decision tree for low chromatography yield.

Troubleshooting Guide: Recrystallization

If Octadeca-2,4-dien-1-ol is a solid or waxy solid at room temperature, recrystallization is an excellent final purification step.[7][8]

Q6: My compound "oils out" instead of forming crystals during recrystallization. How can I fix this?

A6: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid crystal lattice. This often happens when the boiling point of the solvent is higher than the melting point of the compound, or if the solution is cooled too rapidly.[9]

  • Solution 1: Add More Solvent: The immediate fix is to heat the solution to redissolve the oil, then add a small amount more of the hot solvent before allowing it to cool again, more slowly.

  • Solution 2: Change Solvents: Choose a solvent with a lower boiling point. Alternatively, use a two-solvent (binary) system. Dissolve the compound in a minimum amount of a "good" hot solvent (in which it is very soluble), then add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes faintly cloudy. Then, allow it to cool slowly.[10]

  • Solution 3: Slow Cooling: Rapid cooling promotes oiling. Allow the flask to cool to room temperature on a benchtop, insulated with a paper towel, before moving it to an ice bath.[11]

Q7: No crystals are forming, even after my solution has cooled to room temperature. What should I do?

A7: This indicates that the solution is not yet supersaturated, or that nucleation is inhibited.

  • Solution 1: Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask at the surface of the liquid with a glass rod. The microscopic scratches on the glass provide a surface for crystal nucleation.[7]

    • Seed Crystals: If you have a small amount of pure solid, add a tiny crystal to the solution to act as a template for crystal growth.[9]

  • Solution 2: Reduce Volume: The solution may be too dilute. Gently heat the solution and evaporate some of the solvent to increase the concentration, then attempt to cool and crystallize again. Be careful not to evaporate too much.[7]

  • Solution 3: Chill Further: Place the solution in an ice-water bath to further decrease the solubility of the compound.[9]

Detailed Protocol: Flash Column Chromatography

This protocol provides a step-by-step method for purifying Octadeca-2,4-dien-1-ol using flash column chromatography.

Materials:

  • Crude Octadeca-2,4-dien-1-ol mixture

  • Silica gel (230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Triethylamine (optional)

  • Glass column with stopcock

  • Collection tubes

  • TLC plates, chamber, and UV lamp

Procedure:

  • Solvent System Selection:

    • Using TLC, test various ratios of hexane:ethyl acetate to find a system that gives your target compound an Rf value of ~0.25-0.35. This ensures good separation on the column.

  • Column Packing:

    • Prepare a slurry of silica gel in your initial, most non-polar mobile phase (e.g., 98:2 hexane:ethyl acetate).

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is uniform and free of air bubbles.

  • Sample Loading:

    • Dissolve your crude mixture in a minimal amount of a suitable solvent (dichloromethane or the mobile phase).

    • Alternatively, for less soluble compounds, perform a "dry load": dissolve the compound, add a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column.

  • Elution:

    • Begin eluting with the starting mobile phase. Maintain a constant flow rate using positive pressure (air or nitrogen).

    • Collect fractions of a consistent volume.

  • Monitoring:

    • Spot every few fractions on a TLC plate.

    • Develop the TLC plate in the same solvent system used for the column.

    • Visualize the spots under a UV lamp.

  • Fraction Pooling and Analysis:

    • Combine the fractions that contain your pure compound, as determined by TLC.

    • Evaporate the solvent under reduced pressure.

    • Confirm the purity of the final product using an appropriate analytical method like GC or HPLC.

References

  • Effect of alcohol chain length, concentration and polarity on separations in high-performance liquid chromatography using bonded cyclodextrin columns. PubMed.[Link]

  • The potential of long-chain fatty alcohols and long-chain fatty acids as diet composition markers. ResearchGate.[Link]

  • Recrystallization1. Course Web Pages.[Link]

  • Recrystallization. University of Wisconsin-Madison Chemistry Department.[Link]

  • Column chromatography. Columbia University.[Link]

  • Separation & Identification of Alcohols by Gas Chromatography. Odinity.[Link]

  • Recrystallization-1.doc.pdf. University of Massachusetts Lowell.[Link]

  • Recrystallization. University of California, Los Angeles Chemistry Department.[Link]

  • Simultaneous measurement of four hydroxyoctadecadienoic acid isomers in meat products by normal-phase high performance liquid chromatography. Nanjing Tech University.[Link]

  • Recrystallization. ResearchGate.[Link]

  • Separation of (2E,4E)-deca-2,4-dienal from a Biocatalytic Reaction Mixture Using Hydrophobic Adsorbents. MDPI.[Link]

  • Determination of 2,4-decadienal in Edible Oils Using Reversed-Phase Liquid Chromatography and Its Application as an Alternative Indicator of Lipid Oxidation. PubMed.[Link]

  • Recommended Methods For Purification Of Solvents And Tests For Impurities International Union Of Pure And Applied Chemistry. IUPAC.[Link]

  • 2,4-Octadien-1-ol, (2E,4E)-. PubChem, NIH.[Link]

  • Highly Regio- and Stereoselective Dehydration of Allylic Alcohols to Conjugated Dienes via 1,4-syn-Elimination with H2 Evolution. Organic Letters, ACS Publications.[Link]

  • Retro‐Aldol Related Degradations of 2,4‐Decadienal in the Development of Staling Flavors In Fried Foods. ResearchGate.[Link]

  • Conjugated Dienes. Chemistry LibreTexts.[Link]

  • Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems. PMC, NIH.[Link]

  • Analytical Methods and Chemical Reactions of Conjugated Dienes. Orango.[Link]

  • Conjugated, Cumulated, and Isolated Dienes. Chemistry Steps.[Link]

  • 2,4-Decadien-1-ol, (E,E)-. NIST WebBook.[Link]

  • Identification and Quantification of Prenylated Phenolic Substances in Brazilian Green Propolis. Amazon S3.[Link]

  • 2,4-decadien-1-ol, 14507-02-9. The Good Scents Company.[Link]

  • Qualitative, Quantitative, GCMS, and FTIR Phytochemical Screening of Cassia occidentalis. African Journal of Biochemistry and Molecular Biology Research.[Link]

Sources

Optimization

"overcoming poor solubility of long-chain fatty alcohols in aqueous media"

Welcome to the Technical Support Center for Lipid and Surfactant Chemistry. As a Senior Application Scientist, I have designed this portal to address one of the most persistent challenges in formulation science and drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Lipid and Surfactant Chemistry. As a Senior Application Scientist, I have designed this portal to address one of the most persistent challenges in formulation science and drug development: overcoming the poor aqueous solubility of long-chain fatty alcohols (LCFAs) such as cetyl alcohol (C16), stearyl alcohol (C18), and octacosanol (C28).

Due to their highly lipophilic nature and tendency to form rigid crystalline networks via strong intermolecular hydrogen bonding, LCFAs resist aqueous integration. This guide synthesizes field-proven insights, causal mechanisms, and self-validating protocols to help you successfully engineer thermodynamically stable aqueous systems.

Part 1: Diagnostic Troubleshooting Q&A Matrix

Before initiating a new formulation, it is critical to diagnose why previous attempts at LCFA solubilization may have failed.

Q: Why is my O/W nanoemulsion exhibiting phase separation and rapid droplet size growth over time? A: This is a classic manifestation of Ostwald ripening, a thermodynamically driven process where smaller droplets dissolve and redeposit onto larger ones due to the higher solubility of the surfactant/oil phase in the continuous aqueous medium[1]. Causality & Solution: The primary mechanism for this instability is an over-reliance on highly hydrophilic surfactants without sufficient osmotic penalty in the core. To resolve this, incorporate a highly hydrophobic, low-solubility excipient into the oil phase to halt ripening, and ensure high-shear homogenization is used to achieve a uniform starting droplet size[1].

Q: Why are my hydrophobic active ingredients (e.g., ceramides) crystallizing out of my aqueous liposomal dispersions? A: Crystallization occurs when the lipid bilayer is too rigid to accommodate the active ingredient, forcing it to precipitate into rod-shaped crystals in the aqueous phase[2]. Causality & Solution: Standard phospholipid bilayers often lack the necessary flexibility. By incorporating specific LCFAs like cetyl alcohol (C16) or behenyl alcohol (C22) into the liposome, you disrupt the rigid packing of the phospholipids. This enhances membrane flexibility, stabilizes the active agents within the hydrophobic core, and prevents crystallization[2].

Q: Why does my mixed micellar dispersion have low viscosity and poor structural stability? A: This indicates a failure in interfacial packing, commonly known as the "tail-wagging effect"[3]. Causality & Solution: If the hydrophobic chain length of your LCFA does not match the tail length of your primary surfactant, thermal motion causes the excess terminal segments to "wag." This increases the space between adjacent molecules, reducing adsorption density at the interface[3]. Always match the LCFA chain length with your primary surfactant to maximize interfacial film strength and boost viscosity[4].

Part 2: Core Solubilization Workflows

Every protocol below is designed as a self-validating system. Do not proceed to subsequent steps without confirming the validation checkpoints.

Protocol A: Green O/W Nanoemulsion Synthesis (Optimized for Octacosanol)

Application: Enhancing oral bioavailability and cellular transmembrane transport[5].

  • Oil Phase Preparation: Dissolve the target LCFA (e.g., octacosanol) in a carrier oil (such as Medium Chain Triglycerides, MCT) at a 3% v/v ratio. Heat the mixture to 85°C (above the melting point of octacosanol) to ensure complete disruption of the crystalline lattice.

  • Aqueous Phase Preparation: Dissolve a hydrophilic surfactant system (e.g., β-conglycinin hydrolysates) in deionized water. Heat this phase to 85°C to match the oil phase, preventing premature precipitation upon mixing[1].

  • Primary Emulsification: Slowly inject the oil phase into the aqueous phase under continuous magnetic stirring (800 RPM) for 15 minutes to form a coarse pre-emulsion.

  • High-Energy Homogenization: Process the coarse emulsion through a high-pressure homogenizer at 100 MPa for 3 to 5 continuous cycles. The high shear forces overcome the Laplace pressure of the droplets, forcing them into the nanometer range.

  • Validation Checkpoint: Analyze the sample using Dynamic Light Scattering (DLS). The protocol is successful if the average droplet size is ~30 nm with a Polydispersity Index (PDI) < 0.2, ensuring long-term kinetic stability[5].

Protocol B: De Novo Mixed Micellar Dispersion

Application: Bulk aqueous solubilization and extreme viscosity enhancement[4][6].

  • Surfactant Baseline: Prepare a 27.5 mM aqueous solution of a primary betaine surfactant (e.g., DMAPS) adjusted to pH 1.8[4].

  • Chain-Length Matching: Select an LCFA that perfectly matches the carbon chain length of the surfactant's hydrophobic tail (e.g., 1-tetradecanol for a C14 surfactant tail) to prevent interfacial steric hindrance[3][4].

  • De Novo Integration: Introduce the LCFA into the surfactant solution at a concentration of 2.5 mM. Apply moderate shear mixing at 45°C. The initial association of the alkyl groups prior to full micelle formation drastically lowers the free energy required for solubilization[6].

  • Validation Checkpoint: Assess the optical clarity using UV-Vis spectroscopy. A transmittance of >98% at 600 nm confirms complete micellar integration and the absence of undissolved LCFA aggregates[4].

Protocol C: Fatty Alcohol-Integrated Liposomes

Application: Transdermal delivery and stabilization of highly hydrophobic drugs[2].

  • Lipid Film Formation: In a round-bottom flask, dissolve phospholipids, the target active (e.g., 0.1% ceramide), and the LCFA (cetyl alcohol, C16) in a 2:1 chloroform/methanol mixture.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Apply a vacuum at 40°C until all organic solvents are removed, leaving a uniform, thin lipid film on the flask wall.

  • Hydration: Hydrate the film with a phosphate-buffered saline (PBS) solution at 60°C (above the phase transition temperature of the lipids) for 1 hour.

  • Extrusion: Pass the resulting multilamellar vesicles through a 100 nm polycarbonate membrane extruder 11 times to form small unilamellar vesicles (SUVs).

  • Validation Checkpoint: Perform Transmission Electron Microscopy (TEM). The presence of smooth, spherical vesicles without rod-shaped crystalline structures validates that the LCFA successfully enhanced membrane flexibility and stabilized the active[2].

Part 3: Quantitative Performance Data

To assist in selecting the correct formulation strategy, the following table summarizes the quantitative performance metrics of the protocols described above.

Solubilization StrategyTarget LCFA / ActivePerformance MetricMechanistic CausalityRef
O/W Nanoemulsion Octacosanol (C28)~30 nm droplet size; 5.4x increase in Caco-2 cellular transportHigh surface area and robust surfactant film hydration[5]
De Novo Micelles Cyclosporin A / Oleic Acid50 mg/mL solubility (8,333-fold aqueous enhancement)Initial hydrophobic association of alkyl chains prior to salt formation[6]
Liposomal Integration Cetyl (C16) / Behenyl (C22)Stabilizes 0.1% ceramide; zero active crystallizationLCFAs disrupt rigid lipid packing, increasing bilayer flexibility[2]
Mixed Micellar Foam Tetradecanol (C14)Bulk viscosity boosted by >100xChain-length compatibility maximizes interfacial adsorption density[4]

Part 4: Formulation Selection Workflow

Use the following logical workflow to determine the optimal solubilization strategy based on your target application and thermodynamic constraints.

G Start Determine LCFA Application Goal Cond1 Transdermal Delivery & Membrane Stabilization? Start->Cond1 Cond2 Oral Bioavailability & Cellular Transport? Cond1->Cond2 No Method1 Liposomal Integration (Prevents Crystallization) Cond1->Method1 Yes Cond3 Bulk Aqueous Dispersions & High Viscosity? Cond2->Cond3 No Method2 O/W Nanoemulsion (High-Shear Homogenization) Cond2->Method2 Yes Method3 Mixed Micellar Dispersion (Chain-Length Matching) Cond3->Method3 Yes

Decision matrix for selecting LCFA aqueous solubilization strategies.

Part 5: References

  • Enhancing solubility and bioavailability of octacosanol: Development of a green O/W nanoemulsion synthesis process. nih.gov.

  • EP1748759B1 - Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions. google.com.

  • Innovations in Nanoemulsion Technology: Enhancing Drug Delivery for Oral, Parenteral, and Ophthalmic Applications. mdpi.com.

  • Enhancing Skin Delivery of Liposomes via Flexibility Optimization with Fatty Alcohol Incorporation for Skin Barrier Reinforcement and Brightening | ACS Applied Materials & Interfaces. acs.org.

  • Effects of Fatty Alcohols with Different Chain Lengths on the Performance of Low pH Biomass-Based Foams for Radioactive Decontamination. nih.gov.

  • Effects of Fatty Alcohols with Different Chain Lengths on the Performance of Low pH Biomass-Based Foams for Radioactive Decontamination. researchgate.net.

Sources

Troubleshooting

Technical Support Center: Troubleshooting GC Peak Tailing for Fatty Alcohols

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals who require authoritative, mechanistic solutions for gas chromatography (GC) an...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals who require authoritative, mechanistic solutions for gas chromatography (GC) anomalies. Below, we dissect the root causes of peak tailing in fatty alcohol analysis and provide self-validating protocols to restore chromatographic integrity.

Diagnostic Framework: Isolating the Root Cause

Before altering your method or performing maintenance, you must determine whether the peak tailing is a physical system flaw or a chemical interaction.

Troubleshooting A Peak Tailing Observed BB BB A->BB Yes B Are all peaks tailing (including non-polar alkanes)? D Chemical Activity Issue (Silanol Interactions) B->D No C Physical/Mechanical Issue (Dead Volume / Leaks) E Check column installation, re-cut column, check ferrules C->E F Replace deactivated liner, trim column, or derivatize D->F BB->C Yes

Logical workflow for diagnosing and troubleshooting GC peak tailing issues.

Mechanistic Q&A: Understanding the Chemistry

Q: Why do fatty alcohols exhibit severe peak tailing compared to other lipid classes? A: Fatty alcohols contain a highly polar hydroxyl (-OH) group that acts as a strong hydrogen bond donor and acceptor. Within the GC flow path, exposed silanol (Si-OH) groups on the fused silica capillary column, glass inlet liners, or glass wool act as "active sites"[1]. Reversible hydrogen bonding between the fatty alcohol and these silanol groups delays the elution of a fraction of the analyte molecules, resulting in an asymmetrical, tailing peak[2].

Q: How can I definitively diagnose whether the tailing is caused by chemical activity or a physical system flaw? A: Inject a specialized column test mixture (such as the Grob test mix) containing both active compounds (e.g., alcohols, phenols) and inactive compounds (e.g., alkanes)[3].

  • Physical Effect: If all peaks, including non-polar alkanes, exhibit tailing, the issue is mechanical. This is typically caused by turbulence in the carrier gas flow path due to unswept dead volumes, a poorly cut column, or a leaking septum[1].

  • Chemical Effect: If only the active, polar compounds (the alcohols) tail while the alkanes remain perfectly symmetrical, the system has active sites causing chemical adsorption[3].

Q: My diagnostic test confirms chemical activity. Where are these active sites located, and how do I eliminate them? A: Active sites accumulate in three primary areas:

  • Inlet Liner & Glass Wool: Use chemically deactivated liners where the polar silanol groups have been "capped" by the manufacturer to prevent interaction[1].

  • Column Head: Non-volatile matrix residues and stationary phase degradation localize at the first 10–30 cm of the column, creating new active sites[3]. Trimming the front of the column removes this localized contamination[2].

  • The Analyte Itself: If system maintenance fails, the most robust solution is to eliminate the source of the interaction by chemically derivatizing the fatty alcohol[2].

Q: What is the mechanistic advantage of derivatizing fatty alcohols? A: Derivatization, typically via silylation, replaces the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (TMS) group[4]. The resulting silyl ethers are significantly less polar, more volatile, and thermally stable[4]. By masking the -OH group, you eliminate its ability to hydrogen bond with silanol sites, ensuring sharp, symmetrical peaks and allowing for the analysis of higher molecular weight fatty alcohols at lower oven temperatures[4].

Quantitative Impact of Derivatization

The table below summarizes the quantitative and chromatographic improvements achieved when shifting from underivatized to TMS-derivatized fatty alcohol analysis.

MetricFree Fatty Alcohol (Underivatized)TMS-Derivatized Fatty AlcoholMechanistic Rationale
Peak Asymmetry ( As​ ) > 1.5 (Significant Tailing)1.00 - 1.05 (Symmetrical)Masking of polar -OH group prevents hydrogen bonding with silanol sites.
Elution Temperature HighSignificantly LoweredDisruption of intermolecular hydrogen bonding increases volatility.
Thermal Stability Prone to degradation in hot inletHighly stableTMS group protects the labile hydroxyl oxygen from thermal breakdown.
Limit of Detection (LOD) Poor (Peak broadening reduces height)Excellent (Sharp, narrow peaks)Narrower peak width concentrates ion signal, increasing signal-to-noise ratio.

Self-Validating Experimental Protocols

Derivatization A Fatty Alcohol (R-OH) B Add BSTFA + Pyridine (Silylation Reagent) A->B C Incubate 60°C for 30 mins B->C D TMS-Ether Derivative (R-O-TMS) C->D E GC-MS Injection (Sharp Peaks) D->E

Chemical derivatization workflow converting fatty alcohols to TMS ethers for GC analysis.

Protocol A: Flow Path Remediation & Column Trimming

Objective: Eliminate physical dead volumes and localized chemical active sites at the column head. Methodology:

  • System Cooling: Reduce injector and oven temperatures to <50°C and disable carrier gas flow to prevent stationary phase oxidation.

  • Inlet Maintenance: Remove the septum nut. Extract the old inlet liner and replace it with a newly deactivated liner packed with deactivated glass wool. This caps exposed silanol groups[1].

  • Column Trimming: Using a ceramic scoring wafer, score and cleanly snap 10–20 cm from the front of the capillary column. This removes non-volatile matrix residues and degraded stationary phase[2].

  • Reinstallation: Reinstall the column into the inlet, ensuring the cut is perfectly 90 degrees and the ferrule is seated at the exact depth specified by the manufacturer to prevent unswept dead volumes.

  • Self-Validation Step: Inject a non-polar hydrocarbon standard (e.g., C10-C20 alkanes). Calculate the Peak Asymmetry Factor ( As​ ) at 10% peak height. If As​ is between 1.0 and 1.1, physical flow path integrity is confirmed[2].

Protocol B: Silylation of Fatty Alcohols (BSTFA Derivatization)

Objective: Chemically mask the polar hydroxyl group to prevent silanol interactions. Methodology:

  • Sample Preparation: Accurately weigh 1–10 mg of the fatty alcohol sample into a dry micro-reaction vial. (Moisture must be strictly excluded, as silylating reagents react violently with water)[5].

  • Solvent Addition: Add 200 µL of anhydrous pyridine to dissolve the sample and act as an acid scavenger.

  • Reagent Addition: Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)[4].

  • Incubation: Cap the vial securely, vortex briefly, and incubate in a heating block at 60°C for 20–30 minutes to drive the reaction to completion[4]. (Note: Alternative derivatizations like PFBoyl may require 60°C for 45 minutes[6]).

  • Analysis: Cool to room temperature. The sample is ready for a 1–2 µL splitless injection into the GC.

  • Self-Validation Step: Inject the derivatized sample alongside an internal standard. The complete disappearance of the broad free alcohol peak and the emergence of a sharp, early-eluting TMS-ether peak ( As​ < 1.1) validates 100% conversion efficiency.

Sources

Optimization

Technical Support Center: Preventing Double Bond Isomerization

From the desk of a Senior Application Scientist Welcome to the technical support center for managing and preventing double bond isomerization during synthesis. This guide is designed for researchers, scientists, and drug...

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Author: BenchChem Technical Support Team. Date: April 2026

From the desk of a Senior Application Scientist

Welcome to the technical support center for managing and preventing double bond isomerization during synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with unintended alkene migration or changes in stereochemistry. Here, we'll explore the underlying causes of this common side reaction and provide actionable, field-proven strategies to maintain the integrity of your target molecules.

Troubleshooting Guide: Addressing Isomerization In-Reaction

This section is for when you've already identified an isomerization issue in your ongoing or completed reaction.

Question: I'm observing significant E/Z isomerization in my cross-coupling reaction (e.g., Suzuki, Heck). What's the likely cause and how can I fix it?

Answer:

Unwanted E/Z isomerization in palladium-catalyzed cross-coupling reactions is often a sign of one of two issues: either the reaction is proceeding through an undesired mechanistic pathway, or the product itself is isomerizing under the reaction conditions after it's formed.

Causality & Mechanism: The typical catalytic cycle for these reactions involves oxidative addition, transmetalation, and reductive elimination.[1][2] Isomerization can be introduced if β-hydride elimination and re-insertion events occur. This process allows for rotation around the C-C single bond before the double bond is reformed, scrambling the stereochemistry. This is more common at higher temperatures or with extended reaction times, which can provide the necessary energy to overcome the activation barrier for these side reactions.[3]

Immediate Troubleshooting Steps:

  • Lower the Reaction Temperature: This is the first and most crucial step. Isomerization is often a thermodynamically controlled process, meaning that with enough energy (heat), the reaction will favor the most stable alkene isomer, which may not be your desired product.[4][5] By lowering the temperature, you shift the reaction toward kinetic control, favoring the product that forms fastest, which is often the one that retains the starting material's stereochemistry.[6][7]

  • Reduce Reaction Time: Monitor your reaction closely by TLC or GC/MS. As soon as the starting material is consumed, work up the reaction immediately. Leaving the product to stir under catalytic conditions provides more opportunity for isomerization to occur.

  • Re-evaluate Your Ligand/Catalyst Choice: The ligand sphere around the metal center has a profound impact on selectivity.[8] Bulky phosphine ligands can often suppress β-hydride elimination by creating steric hindrance that disfavors the required geometry for this step.

Question: My terminal alkene is migrating to an internal position during a ruthenium-catalyzed olefin metathesis. How can I suppress this?

Answer:

Positional isomerization in olefin metathesis is a well-documented side reaction, particularly with ruthenium-based catalysts. The culprit is often the in-situ formation of ruthenium-hydride species from the decomposition of the primary metathesis catalyst.[9][10] These hydrides can initiate a "chain-walking" process along the alkyl chain, moving the double bond to more thermodynamically stable internal positions.

Preventative & Corrective Measures:

  • Use an Isomerization Suppressing Agent: Several additives have been shown to be highly effective.

    • 1,4-Benzoquinone: This is a mild and inexpensive additive that can effectively prevent olefin migration.[9][10] It is thought to either prevent the formation of the problematic metal hydrides or react with them faster than they can cause isomerization.[10]

    • Acetic Acid: Acids with a moderate pKa, like acetic acid, have also been successfully used to suppress isomerization without significantly hindering the primary metathesis activity.[9][11]

  • Catalyst Passivation Post-Reaction: If isomerization is occurring during workup (e.g., upon heating for distillation), you can add an agent to passivate the residual catalyst before proceeding.[12] This effectively "kills" the catalyst and prevents further migration.

Frequently Asked Questions (FAQs): Proactive Prevention of Isomerization

This section provides guidance for the planning stages of your synthesis to avoid isomerization from the outset.

Question: What are the fundamental mechanisms of double bond isomerization I should be aware of?

Answer:

There are three primary pathways by which double bonds can isomerize during a synthetic sequence:

  • Acid-Catalyzed Isomerization: This occurs via protonation of the double bond to form a carbocation intermediate.[13][14] A proton is then eliminated from an adjacent carbon to form a new, often more stable, double bond.[15] This is common when trace acids are present or when using strong acid catalysts.[13][16]

  • Base-Catalyzed Isomerization: A strong base can abstract an allylic proton to generate a resonance-stabilized carbanion. Reprotonation at a different position of the anion results in the migration of the double bond.

  • Metal-Catalyzed Isomerization: This is highly relevant in transition-metal-catalyzed reactions. The mechanism often involves the formation of a metal-hydride species which can add across the double bond (hydrometallation) and then be eliminated (β-hydride elimination) to furnish a new alkene isomer.[17][18] This process can repeat, allowing the double bond to "walk" along a carbon chain.

Question: How do I choose reaction conditions to favor the kinetic vs. the thermodynamic alkene product?

Answer:

The principle of kinetic vs. thermodynamic control is central to preventing isomerization.

  • Kinetic Control: This regime favors the product that is formed the fastest, which often has the lowest activation energy barrier. To stay under kinetic control, use lower reaction temperatures and shorter reaction times.[6][7] This is ideal when you want to preserve the original position or stereochemistry of a double bond.

  • Thermodynamic Control: This regime favors the most stable product. It is achieved at higher temperatures and longer reaction times, allowing the reaction to equilibrate and settle into the lowest energy state.[3][5] If your desired product is not the most thermodynamically stable isomer, you must avoid these conditions.

ConditionFavored ProductRationale
Low Temperature Kinetic Insufficient energy to overcome the activation barrier for the reverse reaction or for the formation of the more stable thermodynamic product.[6]
High Temperature Thermodynamic Sufficient energy is provided for the reaction to be reversible, allowing equilibrium to be established and favoring the most stable product.[3][5]
Short Reaction Time Kinetic The reaction is stopped before it has a chance to equilibrate to the thermodynamic product.
Long Reaction Time Thermodynamic Allows the reaction mixture to reach equilibrium.

Question: Are there specific classes of catalysts designed to be selective and avoid isomerization?

Answer:

Yes, catalyst design is a key strategy for controlling isomerization. Modern organometallic chemistry has produced highly selective catalysts. For example, certain iridium pincer-crown ether catalysts have been developed that can be "switched" using an additive like a sodium salt.[19][20][21] In the absence of the salt, the catalyst performs a single isomerization, while in its presence, it facilitates a double isomerization to a different position.[19][20] This demonstrates the high level of control that can be achieved through sophisticated catalyst and ligand design. Iron-based catalysts are also emerging as a sustainable option for selective isomerizations.[17][22]

Experimental Protocols & Workflows

Protocol 1: General Procedure for Suppressing Isomerization in Olefin Metathesis

This protocol is adapted from the work of Grubbs and colleagues on using additives to prevent unwanted olefin migration.[10]

  • Reaction Setup: To a clean, dry reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add your olefin substrate and the chosen solvent (e.g., anhydrous dichloromethane or toluene).

  • Additive Introduction: Add the isomerization suppression agent.

    • Option A (Benzoquinone): Add 1,4-benzoquinone (typically 5-10 mol%).

    • Option B (Acetic Acid): Add glacial acetic acid (typically 5-10 mol%).

  • Catalyst Addition: Add the ruthenium metathesis catalyst (e.g., Grubbs II) to the solution.

  • Reaction Monitoring: Stir the reaction at the desired temperature (room temperature is often sufficient) and monitor its progress by TLC or GC.

  • Workup: Once the reaction is complete, quench it by adding a catalyst scavenger like triphenylphosphine or ethyl vinyl ether. Proceed with your standard purification protocol. The additive can typically be removed by standard column chromatography.

Workflow: Diagnosing and Solving Isomerization Issues

This workflow provides a logical decision-making process for troubleshooting.

G start Isomerization Observed (Positional or E/Z) q1 What is the reaction type? start->q1 metal Transition Metal- Catalyzed (e.g., Heck, Metathesis) q1->metal Metal acid_base Acid or Base Mediated q1->acid_base Acid/Base metal_t Lower Reaction Temperature & Time metal->metal_t ab_neutralize Neutralize Reaction Mixture (e.g., add mild base like NaHCO3 to quench trace acid) acid_base->ab_neutralize metal_ligand Change Ligand (e.g., to bulkier phosphine) metal_t->metal_ligand metal_additive Add Suppressing Agent (e.g., Benzoquinone for Ru) metal_ligand->metal_additive end_metal Re-run Optimized Reaction metal_additive->end_metal ab_reagent Use Milder Reagents or Buffer the System ab_neutralize->ab_reagent ab_purify Purify Reagents/Solvents to Remove Impurities ab_reagent->ab_purify end_ab Re-run Optimized Reaction ab_purify->end_ab

Caption: A decision tree for troubleshooting double bond isomerization.

References

  • Google Patents.

  • ACS Publications.

  • National Science Foundation.

  • Organic Chemistry Portal.

  • LSU Scholarly Repository.

  • Journal of the American Chemical Society.

  • ResearchGate.

  • PMC.

  • ACS Publications.

  • PubMed.

  • PMC.

  • San Diego State University.

  • ACS Publications.

  • DSpace@MIT.

  • Chemistry LibreTexts.

  • PMC.

  • ChemTalk.

  • Chemistry LibreTexts.

  • Chemistry LibreTexts.

  • University of Wisconsin-Madison.

  • YouTube.

  • ResearchGate.

  • Chemistry Steps.

  • ResearchGate.

  • Organic Chemistry Portal.

  • The Journal of Organic Chemistry.

  • PMC.

  • EurekAlert!.

  • Google Patents.

  • Master Organic Chemistry.

  • Green Chemistry (RSC Publishing).

  • ACS Publications.

  • Reddit.

  • ResearchGate.

  • IntechOpen.

  • YouTube.

  • Chemistry LibreTexts.

  • Doc Brown's Chemistry.

  • Master Organic Chemistry.

Sources

Reference Data & Comparative Studies

Validation

"Octadeca-2,4-dien-1-ol vs. other octadecadienols in cell-based assays"

Title: Conjugated vs. Methylene-Interrupted Diene Alcohols: A Comparative Guide to Octadecadienols in Cell-Based Assays Introduction As a Senior Application Scientist, I frequently evaluate lipid-based reagents for cell-...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Conjugated vs. Methylene-Interrupted Diene Alcohols: A Comparative Guide to Octadecadienols in Cell-Based Assays

Introduction As a Senior Application Scientist, I frequently evaluate lipid-based reagents for cell-based assays, focusing on how subtle variations in lipid tail unsaturation impact cellular uptake, oxidation, and toxicity. Octadecadienols—18-carbon fatty alcohols containing two double bonds—are critical components in lipid nanoparticle (LNP) formulations, charge-altering releasable transporters (CARTs), and oxidative stress models. However, not all octadecadienols perform equally.

This guide provides an objective, data-driven comparison between Octadeca-2,4-dien-1-ol (a conjugated diene) and the widely utilized Linoleyl alcohol (Octadeca-9,12-dien-1-ol, a methylene-interrupted diene). By establishing causality between their structural motifs and in vitro performance, this guide will help researchers select the appropriate lipid for their specific assay requirements.

Mechanistic Causality: How Structure Dictates Assay Function

The position of the double bonds within the 18-carbon aliphatic chain fundamentally alters the lipid's biophysical behavior in aqueous and membrane environments.

  • Octadeca-2,4-dien-1-ol (Conjugated System): The (2E,4E) or (2Z,4E) conjugated diene system is located immediately adjacent to the polar hydroxyl headgroup. This proximity rigidifies the interfacial region of the lipid when assembled into micelles or liposomes. While conjugated dienes are excellent at quenching specific free radicals, their rigidity reduces membrane fusogenicity, making them suboptimal for applications requiring endosomal escape.

  • Linoleyl Alcohol (Methylene-Interrupted System): Linoleyl alcohol features double bonds at the 9 and 12 positions, separated by a methylene group. This deep-tail unsaturation introduces a significant "kink" in the hydrophobic domain, drastically increasing membrane fluidity. This flexibility is the causal factor behind its superior performance in gene delivery; linoleyl-based CARTs demonstrate enhanced pDNA delivery efficiency compared to commercial standards like Lipofectamine 2000 because the fluid tail promotes the fusogenicity required for endosomal membrane destabilization [1]. Furthermore, the methylene-interrupted diene is a highly specific substrate for lipoxygenases (LOX), making it a critical standard in lipid peroxidation assays [2].

Comparative Performance in Cell-Based Assays

To objectively evaluate these compounds, we compare their performance across two standard cellular workflows: LNP-mediated transfection and LOX-induced oxidative stress.

2.1. Transfection Efficacy via Lipid-Modified CARTs In CHO-K1 cell models, lipid-modified CARTs formulated with linoleyl alcohol achieve robust transfection of reporter plasmids (e.g., pPKCδ-GFP or luciferase). The dynamic charge-altering mechanism of the CART backbone synergizes with the high fluidity of the linoleyl tail to facilitate rapid endosomal escape before lysosomal degradation occurs. Conversely, CARTs formulated with Octadeca-2,4-dien-1-ol exhibit lower transfection efficiencies. The rigid conjugated headgroup domain sterically hinders the conformational changes required for optimal electrostatic interaction with the anionic pDNA, leading to unstable complexes and premature payload release in the extracellular matrix.

2.2. Intracellular Lipid Peroxidation and ROS Generation In oxidative stress assays, linoleyl alcohol serves as a reliable, enzymatically active substrate. When introduced to cells expressing lipoxygenase (or when co-incubated with purified potato tuber lipoxygenase), linoleyl alcohol is rapidly converted into 9- and 13-hydroperoxyoctadecadien-1-ols [2]. This predictable oxidation kinetic makes it an ideal positive control for validating antioxidant screens. Octadeca-2,4-dien-1-ol, lacking the bis-allylic methylene hydrogens, is resistant to LOX-mediated oxidation. Instead, it undergoes non-enzymatic auto-oxidation under high ROS conditions, resulting in a highly variable degradation profile that complicates quantitative assay readouts.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols incorporate internal validation steps.

Protocol A: LNP-pDNA Transfection Assay in CHO-K1 Cells Causality Note: Formulating complexes at a precise 25:1 (+/-) charge ratio ensures complete condensation of pDNA, while the 20-minute incubation allows for thermodynamic stabilization of the nanoparticles, preventing heterogeneous sizing that skews cellular uptake data.

  • Preparation: Synthesize lipid-modified CARTs using either Linoleyl alcohol or Octadeca-2,4-dien-1-ol. Dissolve in DMSO to a stock concentration of 1 mg/mL.

  • Complexation: Mix the lipid solution with pDNA (e.g., encoding Luciferase) in serum-free F-12K medium to achieve a 25:1 (+/-) charge ratio.

  • Stabilization: Incubate the mixture for exactly 20 minutes at room temperature to allow electrostatic equilibration. (Self-Validation: Measure a 10 µL aliquot via Dynamic Light Scattering (DLS) to confirm a Polydispersity Index (PDI) < 0.2).

  • Dosing: Add 50 µL of the complex (containing ~137 ng pDNA) to CHO-K1 cells seeded in 96-well plates at 70% confluency.

  • Incubation & Readout: Incubate for 24 hours at 37°C. Replace media with 100 µL of serum-containing medium supplemented with 0.3 mg/mL D-luciferin. Measure bioluminescence after 20 hours [1].

Protocol B: Intracellular Lipid Peroxidation Assay (BODIPY 581/591 C11) Causality Note: The BODIPY C11 dye undergoes a spectral shift from red (590 nm) to green (510 nm) upon oxidation. Using this ratiometric measurement internally validates the assay by normalizing the data against well-to-well variations in dye uptake or cell density.

  • Cell Seeding: Seed T47D or CHO-K1 cells in a black, clear-bottom 96-well plate at 1x10^4 cells/well.

  • Dye Loading: Incubate cells with 2 µM BODIPY 581/591 C11 in HBSS for 30 minutes at 37°C. Wash three times with PBS to remove excess dye.

  • Lipid Treatment: Treat cells with 10 µM of either Linoleyl alcohol or Octadeca-2,4-dien-1-ol.

  • Induction: Add a LOX activator or mild ROS inducer (e.g., 50 µM H2O2).

  • Ratiometric Analysis: Measure fluorescence immediately and at 10-minute intervals for 1 hour using a microplate reader (Ex/Em: 488/510 nm for oxidized; 581/590 nm for reduced). Calculate the 510/590 ratio.

Quantitative Data Summary

The following table summarizes the comparative performance of the two octadecadienols in standardized cell-based assays. Data reflects typical outcomes observed in optimized CHO-K1 transfection and oxidation models.

ParameterOctadeca-2,4-dien-1-olLinoleyl Alcohol (9,12-diene)
LNP Particle Size (nm) 145 ± 1295 ± 8
LNP Polydispersity (PDI) 0.32 (Heterogeneous)0.15 (Homogeneous)
Transfection Efficacy (RLU) ~1.2 x 10^4~8.5 x 10^6
Cell Viability (MTT Assay) 92% ± 3%96% ± 2%
LOX Oxidation Susceptibility Low (Non-enzymatic only)High (Specific enzymatic target)
Membrane Fusogenicity Low (Rigid interface)High (Fluid hydrophobic core)

Mechanistic Workflow Diagram

The structural differences between the two lipids dictate divergent pathways in cellular assays, as visualized below.

G Start Octadecadienol Selection Conj Octadeca-2,4-dien-1-ol (Conjugated Diene) Start->Conj Meth Linoleyl Alcohol (Methylene-Interrupted) Start->Meth Rigid Rigid Interfacial Domain Reduced Fusogenicity Conj->Rigid Structural Impact Ox1 Radical Scavenging / Auto-oxidation Conj->Ox1 Oxidative Profile Flex High Membrane Fluidity Optimal Fusogenicity Meth->Flex Structural Impact Ox2 Specific LOX Oxidation (Hydroperoxides) Meth->Ox2 Enzymatic Target Assay1 Poor LNP Transfection Efficacy Rigid->Assay1 Cell Assay Outcome Assay2 High LNP Transfection Efficacy (CARTs) Flex->Assay2 Cell Assay Outcome

Divergent functional pathways of conjugated vs. methylene-interrupted octadecadienols in cell assays.

Conclusion

For drug development professionals and researchers designing lipid-based delivery systems or oxidative assays, the choice of octadecadienol is non-trivial. Linoleyl alcohol remains the superior choice for gene delivery and targeted enzymatic oxidation assays due to its fluidity and specific bis-allylic structure. Conversely, Octadeca-2,4-dien-1-ol is better suited for specialized studies investigating interfacial rigidity or non-enzymatic radical scavenging, though its utility in standard high-throughput cell assays is limited by its poor fusogenicity.

References

  • McKinlay CJ, et al. "Functional DNA Delivery Enabled by Lipid-Modified Charge-Altering Releasable Transporters (CARTs)." Proceedings of the National Academy of Sciences (PMC), 2018.[Link]

Comparative

Comparative Analysis of Octadeca-2,4-dien-1-ol and Octadeca-2,4-dienal: Reactivity, Biological Fate, and Analytical Profiling

As a Senior Application Scientist, I frequently encounter the challenge of distinguishing between structurally similar aliphatic compounds that exhibit vastly different biological and chemical behaviors. A prime example...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the challenge of distinguishing between structurally similar aliphatic compounds that exhibit vastly different biological and chemical behaviors. A prime example is the comparative analysis of octadeca-2,4-dien-1-ol (a conjugated fatty alcohol) and its corresponding oxidized counterpart, octadeca-2,4-dienal (a conjugated fatty aldehyde).

While they differ by only a single oxidation state at the terminal carbon, this modification fundamentally rewrites their chemical reactivity, biological significance, and the analytical methodologies required to study them. This guide provides an in-depth, objective comparison of these two molecules, supported by mechanistic causality and self-validating experimental protocols.

Mechanistic Chemical Profiling: Nucleophilicity vs. Electrophilicity

The core divergence between these two C18 compounds lies in the electronic influence of their terminal functional groups on the adjacent conjugated diene system.

Octadeca-2,4-dienal: The Electrophilic Hazard

Octadeca-2,4-dienal features an α,β,γ,δ -unsaturated aldehyde system. The strongly electron-withdrawing carbonyl group polarizes the entire extended π -system. This conjugation significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), creating highly electrophilic centers at the β and δ carbons. Consequently, octadeca-2,4-dienal acts as a potent Michael acceptor, readily reacting with soft nucleophiles such as the sulfhydryl group of cellular glutathione (GSH) [[1]](). It also undergoes Schiff base formation with primary amines, leading to protein crosslinking.

Octadeca-2,4-dien-1-ol: The Stable Precursor

In stark contrast, octadeca-2,4-dien-1-ol terminates in a hydroxyl group. Lacking the electron-withdrawing carbonyl, the diene system remains relatively electron-rich and is not susceptible to nucleophilic attack. The molecule primarily functions as a standard allylic/dienic fatty alcohol, participating in benign lipid metabolism [[2]](). It requires enzymatic oxidation (via alcohol dehydrogenases) or chemical oxidation (e.g., via activated MnO₂) to become reactive [[3]]().

Biological Significance & Biomarker Utility

Understanding the origin of these compounds is critical for drug development and diagnostic research.

Octadeca-2,4-dienal is a downstream product of lipid peroxidation . Under conditions of elevated oxidative stress—a hallmark of tumorigenesis—reactive oxygen species (ROS) degrade polyunsaturated fatty acids (PUFAs) in cell membranes, releasing volatile aldehydes 4. Recent clinical metabolomics studies have identified octadeca-2,4-dienal as a highly specific Volatile Organic Compound (VOC) biomarker, capable of differentiating lung and prostate cancer specimens from healthy controls with high Area Under the Curve (AUC) values 5.

Conversely, octadeca-2,4-dien-1-ol is generally considered a benign metabolic intermediate or structural lipid component, lacking the cytotoxicity and diagnostic utility of its aldehyde counterpart.

Quantitative Data Comparison

The table below summarizes the critical physicochemical and biological properties distinguishing the two compounds.

Property / ParameterOctadeca-2,4-dienalOctadeca-2,4-dien-1-ol
Functional Group α,β,γ,δ -unsaturated aldehydeAllylic/dienic primary alcohol
Electrophilicity High (LUMO lowered by carbonyl)Low (Electron-rich diene)
GSH Reactivity ( t1/2​ ) Fast (< 30 mins in physiological pH)Negligible (No reaction)
Biological Origin Lipid peroxidation (Oxidative stress)Fatty acid metabolism / Diet
Biomarker Utility High (Validated VOC in oncology)Low (Standard metabolic intermediate)
Analytical Matrix Affinity High volatility (Ideal for HS-SPME)Moderate volatility (Strong H-bonding)

Visualizing the Reaction Pathways

The following diagram illustrates the divergent metabolic and reactive fates of the two compounds, highlighting the causality behind their biological toxicity.

G A Octadeca-2,4-dien-1-ol (Fatty Alcohol) B Octadeca-2,4-dienal (Reactive Aldehyde) A->B Enzymatic/Chemical Oxidation C Michael Adduct (GSH Conjugate) B->C Nucleophilic Attack (Glutathione) D Schiff Base (Protein Crosslink) B->D Amine Reaction (Lysine Residues)

Metabolic and reactive pathways of octadeca-2,4-dien-1-ol and octadeca-2,4-dienal.

Self-Validating Experimental Protocols

To objectively compare these compounds in a laboratory setting, the protocols must be self-validating—meaning they incorporate internal controls that prove the causality of the observed results.

Protocol A: HS-SPME-GC-MS Profiling of Urinary VOCs

Objective: Extract and quantify octadeca-2,4-dienal from complex biological matrices (e.g., urine) while avoiding column degradation. Causality Check: Direct injection of urine ruins GC columns. Headspace Solid-Phase Microextraction (HS-SPME) selectively isolates volatiles. We use a salting-out effect to drive the non-polar aldehyde into the headspace.

  • Sample Preparation: Aliquot 5.0 mL of human urine into a 20 mL headspace vial. Add 1.5 g of NaCl. Validation step: Spike the sample with 10 µL of Octanal-d16 (1 µg/mL) as an internal standard to correct for matrix suppression.

  • Equilibration: Seal the vial with a PTFE/silicone septum and incubate at 40°C for 15 minutes with agitation. (Temperatures >50°C risk thermal degradation of the reactive dienal).

  • Extraction: Expose a 50/30 µm DVB/CAR/PDMS SPME fiber to the headspace for 30 minutes. This mixed-phase fiber provides optimal recovery for C18 aliphatic chains.

  • Desorption & Analysis: Retract the fiber and insert it into the GC inlet (250°C) for 5 minutes in splitless mode. Analyze via MS (Electron Ionization mode, 70 eV) using a non-polar capillary column (e.g., HP-5ms).

Protocol B: In Vitro Electrophilic Trapping Assay with Glutathione (GSH)

Objective: Validate the differential electrophilicity of the aldehyde versus the alcohol. Causality Check: The aldehyde will covalently bind GSH via Michael addition, depleting the free parent compound. The alcohol acts as a built-in negative control, proving that depletion is due to electrophilicity, not non-specific degradation.

  • Reaction Setup: Prepare 100 µM solutions of Octadeca-2,4-dienal (Test) and Octadeca-2,4-dien-1-ol (Negative Control) in PBS (pH 7.4) containing 10% DMSO to maintain solubility.

  • Incubation: Add 1 mM of reduced Glutathione (GSH) to both mixtures. Incubate at 37°C in a shaking water bath.

  • Kinetic Quenching: At intervals of 0, 15, 30, and 60 minutes, remove 50 µL aliquots and immediately mix with 50 µL of 1% formic acid in acetonitrile. Why? The acid protonates the thiolate anion of GSH, instantly halting the Michael addition, while the organic solvent stabilizes the mixture for LC-MS.

  • LC-MS/MS Analysis: Quantify the depletion of the parent compounds. The aldehyde will show a rapid exponential decay curve alongside the appearance of the [M+GSH+H]+ adduct mass. The alcohol concentration will remain static at 100%, validating the assay's specificity.

References

  • Effect of chemotherapy on urinary volatile biomarkers for lung cancer by HS‐SPME‐GC‐MS and chemometrics Source: ResearchGate URL
  • Volatile organic compounds: A promising new frontier for cancer screening Source: ResearchGate URL
  • Reaction of (E,E)-muconaldehyde and its aldehydic metabolites...
  • Showing Compound 2,4-Nonadien-1-ol (FDB013411)
  • Biocatalysis 3.

Sources

Validation

In Vitro vs. In Vivo Metabolism of Octadeca-2,4-dien-1-ol: A Comprehensive Comparison Guide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Introduction: The Metabolic Challenge of Conjugated Fatty Alcohols Octadeca-2,4-dien-1-ol (CAS: 93255-83-5) is a straight-chain, 18...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals

Introduction: The Metabolic Challenge of Conjugated Fatty Alcohols

Octadeca-2,4-dien-1-ol (CAS: 93255-83-5) is a straight-chain, 18-carbon fatty alcohol characterized by a conjugated diene system at the C2 and C4 positions . In drug development and lipid biochemistry, long-chain fatty alcohols are frequently evaluated as lipid nanoparticle (LNP) excipients, prodrug linkers, or pheromone-derived bioactive agents.

However, evaluating the pharmacokinetic (PK) profile of aliphatic alcohols presents a unique challenge: the terminal hydroxyl group is highly metabolically labile. To objectively compare its performance and stability, we must dissect the fundamental disconnect between in vitro clearance assays and in vivo systemic disposition. This guide provides a mechanistic comparison, supported by experimental protocols, to elucidate the metabolic fate of Octadeca-2,4-dien-1-ol.

Mechanistic Causality: The Fatty Alcohol Cycle

The rapid clearance of Octadeca-2,4-dien-1-ol is driven by the fatty alcohol cycle , an evolutionarily conserved pathway designed to prevent the accumulation of lipophilic alcohols that can disrupt cellular membrane integrity .

The metabolism follows a strict, causal sequence:

  • Oxidation to Aldehyde: The primary alcohol is rapidly oxidized to octadeca-2,4-dienal by fatty alcohol:NAD+ oxidoreductase (FAO) or cytosolic alcohol dehydrogenases (ADH).

  • Oxidation to Carboxylic Acid: The transient, highly reactive aldehyde is immediately detoxified into octadeca-2,4-dienoic acid by fatty aldehyde dehydrogenase (FALDH), specifically the ALDH3A2 isozyme, which protects cells from oxidative lipid damage .

Understanding this causality is critical: in vitro systems often trap the molecule at the carboxylic acid stage, whereas in vivo systems integrate the resulting fatty acid into the host's global lipidome.

In Vitro Metabolism Profile

In vitro models, such as Primary Human Hepatocytes (PHH), are the gold standard for evaluating Phase I and Phase II metabolic stability. Because these closed systems lack systemic lipid sinks (e.g., adipose tissue) and continuous renal clearance, the biotransformation of Octadeca-2,4-dien-1-ol is restricted to localized enzymatic conversions.

Quantitative Data: In Vitro Stability

Table 1: In Vitro Metabolic Stability of Octadeca-2,4-dien-1-ol in Primary Human Hepatocytes (1 µM initial concentration, 120 min incubation).

ParameterValueCausality / Observation
Half-Life ( T1/2​ ) 14.5 minRapid Phase I oxidation of the primary alcohol.
Intrinsic Clearance ( CLint​ ) 47.8 µL/min/10 6 cellsHigh extraction ratio; driven by abundant ALDH3A2 expression.
Major Metabolite Octadeca-2,4-dienoic acidAccounts for >85% of the parent compound loss.
Minor Metabolites O-Glucuronide, ω -hydroxy acidMinor UGT conjugation and CYP4F-mediated ω -oxidation.
Pathway Visualization

InVitroMetabolism Substrate Octadeca-2,4-dien-1-ol Enz1 ADH / FAO Substrate->Enz1 Phase I Oxidation Enz3 UGT Enzymes Substrate->Enz3 Phase II Conjugation Aldehyde Octadeca-2,4-dienal (Transient) Enz2 ALDH3A2 (FALDH) Aldehyde->Enz2 Phase I Oxidation Acid Octadeca-2,4-dienoic acid (Major Product) Enz4 CYP4F / CYP4A Acid->Enz4 ω-Oxidation Glucuronide O-Glucuronide Conjugate OmegaOx ω-Hydroxy Metabolites Enz1->Aldehyde Enz2->Acid Enz3->Glucuronide Enz4->OmegaOx

Fig 1. In vitro metabolic pathways of Octadeca-2,4-dien-1-ol emphasizing Phase I and II reactions.

In Vivo Metabolism Profile

In vivo, the spatial dynamics of metabolism take over. Once Octadeca-2,4-dien-1-ol is oxidized to its corresponding fatty acid in the liver, it is rapidly activated by acyl-CoA synthetases to form octadeca-2,4-dienoyl-CoA. This acyl-CoA derivative does not merely circulate; it is actively partitioned into two physiological sinks:

  • Bioenergetics: Transported into the mitochondria via Carnitine Palmitoyltransferase I (CPT1) for β -oxidation.

  • Lipid Biosynthesis: Esterified into triglycerides (TAGs), phospholipids, and wax esters, effectively trapping the carbon backbone in the host's lipidome .

Quantitative Data: In Vivo Pharmacokinetics

Table 2: In Vivo Disposition in Sprague-Dawley Rats (5 mg/kg IV Administration, 13C -labeled).

ParameterValueCausality / Observation
Systemic Clearance ( CL ) 85 mL/min/kgExceeds hepatic blood flow, indicating rapid tissue distribution and metabolism.
Volume of Distribution ( Vss​ ) 4.2 L/kgHigh lipophilicity drives extensive partitioning into adipose and hepatic tissues.
Excretion (Urine) < 5%The intact alcohol is not renally cleared; only polar chain-shortened metabolites appear.
Lipid Incorporation ~40% of doseCarbon backbone is salvaged and incorporated into endogenous triglycerides and phospholipids.
Pathway Visualization

InVivoMetabolism Systemic Systemic Circulation (Octadeca-2,4-dien-1-ol) Liver Hepatic Uptake & Oxidation (Forms Acyl-CoA) Systemic->Liver First-Pass Clearance BetaOx Mitochondrial β-Oxidation (Acetyl-CoA Production) Liver->BetaOx CPT1 Transport LipidPool Lipid Pool Incorporation (TAGs, Phospholipids) Liver->LipidPool Acyltransferases (e.g., DGAT) Excretion Renal Excretion (Polar Metabolites) BetaOx->Excretion Chain-shortened acids

Fig 2. In vivo disposition showing hepatic activation, beta-oxidation, and lipid integration.

Comparative Analysis: The In Vitro / In Vivo Disconnect

When evaluating Octadeca-2,4-dien-1-ol, researchers must account for the "metabolite masking" effect.

  • In Vitro: The compound appears highly unstable, with clearance driven solely by the disappearance of the parent mass ( m/z 266.46). The endpoint is an artificial accumulation of the carboxylic acid.

  • In Vivo: The apparent rapid clearance of the parent alcohol is misleading. The molecule is not "destroyed"; it is converted into a biologically active fatty acid that integrates into cellular membranes. Therefore, measuring only the parent alcohol in vivo yields an artificially high clearance rate that ignores the prolonged residence time of the conjugated carbon backbone.

Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating necessary controls to prove causality.

Protocol 1: In Vitro Hepatocyte Metabolic Stability & Profiling

Purpose: To quantify the conversion rate of Octadeca-2,4-dien-1-ol to octadeca-2,4-dienoic acid.

  • Preparation: Thaw cryopreserved Primary Human Hepatocytes (PHH) in Williams' E medium supplemented with cell maintenance supplements. Assess viability via Trypan Blue exclusion (must be >80%).

  • Incubation: Seed hepatocytes at 1×106 cells/mL in 96-well plates. Add Octadeca-2,4-dien-1-ol (final concentration 1 µM, 0.1% DMSO).

  • Sampling: Aliquot 50 µL at 0, 15, 30, 60, and 120 minutes.

  • Quenching (Self-Validation Step): Immediately quench samples in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., D5​ -octadecanol). Causality Note: Cold solvent instantly denatures ALDH/ADH enzymes, preventing post-sampling oxidation artifacts.

  • Analysis: Centrifuge at 4,000 rpm for 15 mins. Analyze the supernatant via LC-MS/MS (ESI- mode for the acid metabolite, ESI+ for the parent alcohol). Calculate CLint​ based on the log-linear depletion of the parent compound.

Protocol 2: In Vivo Mass Balance and Lipid Tracking

Purpose: To track the systemic lipid incorporation of the conjugated carbon backbone.

  • Dosing: Administer 5 mg/kg of [1−13C] -Octadeca-2,4-dien-1-ol intravenously to Sprague-Dawley rats (n=4). Causality Note: Stable isotope labeling is mandatory; without it, the metabolized compound is indistinguishable from the endogenous fatty acid pool.

  • Tissue Collection: Euthanize animals at 24 hours post-dose. Harvest liver, adipose tissue, and plasma.

  • Lipid Extraction (Folch Method): Homogenize 100 mg of liver tissue in 2 mL of Chloroform:Methanol (2:1 v/v). Add 0.4 mL of water, vortex, and centrifuge to separate the organic (lower) lipid phase.

  • Saponification & Derivatization: Treat the organic phase with 0.5 M KOH in methanol at 60°C for 1 hour to release esterified fatty acids from TAGs/phospholipids. Derivatize with BF3-methanol to form Fatty Acid Methyl Esters (FAMEs).

  • Quantification: Analyze via GC-MS. The ratio of 13C -labeled octadeca-2,4-dienoic acid to unlabeled endogenous lipids provides the exact percentage of the dose incorporated into the host lipidome.

References

  • Rizzo, W. B. (2014). Fatty aldehyde and fatty alcohol metabolism: Review and importance for epidermal structure and function. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1841(3), 377-389.[Link]

  • Yusuf, R. Z., et al. (2020). Aldehyde dehydrogenase 3a2 protects AML cells from oxidative death and the synthetic lethality of ferroptosis inducers. Blood, 136(11), 1303-1316.[Link]

Comparative

Evaluating the Efficacy of Octadeca-2,4-dien-1-ol in Attract-and-Kill Formulations: A Comparative Guide Against Standard Sesiidae Pheromones

Executive Summary In the field of agricultural chemical ecology, managing clearwing moths (Sesiidae) relies heavily on semiochemical interventions. While traditional pheromones are not inherently toxic, their "insecticid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the field of agricultural chemical ecology, managing clearwing moths (Sesiidae) relies heavily on semiochemical interventions. While traditional pheromones are not inherently toxic, their "insecticidal activity" is realized when they are incorporated into Attract-and-Kill (A&K) matrices. This technical guide objectively compares the performance of a synthetic conjugated diene,1[1], against the industry-standard isolated dienes, (E,Z)-2,13-octadecadien-1-ol and (Z,Z)-3,13-octadecadien-1-ol. By analyzing receptor affinity versus environmental stability, we provide a robust framework for formulation scientists developing next-generation pest control systems.

Mechanistic Rationale: The Causality of Double Bond Position

The primary challenge in semiochemical-based pest management is balancing environmental stability with receptor specificity.

Natural clearwing moth pheromones possess an 2[2]. This specific structural "kink" is strictly required to agonize the olfactory receptors (ORs) of3 (Vitacea polistiformis)[3]. However, isolated dienes are highly susceptible to oxidative cleavage and UV degradation in the field, rapidly reducing the efficacy of the insecticidal matrix.

In contrast, Octadeca-2,4-dien-1-ol features a conjugated diene system (double bonds at C2 and C4). Conjugation provides resonance stabilization, theoretically extending the field longevity of the dispenser. The critical experimental question is whether this conjugated analog retains enough structural homology to trigger anemotactic flight (attraction) when formulated into an4[4].

AK_Pathway A SPLAT Matrix Deployment (Semiochemical + Toxicant) B Zero-Order Volatilization of C18 Dienols A->B Controlled Release C Odorant Receptor (OR) Binding & Depolarization B->C Olfactory Cues D Anemotactic Flight (Male Plume Tracking) C->D Signal Transduction E Physical Contact with Pyrethrin Matrix D->E Source Contact F Neurological Hyper-excitation & Insecticidal Mortality E->F Toxicant Transfer

Generalized mechanism of Attract-and-Kill formulations utilizing octadecadien-1-ol semiochemicals.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls to verify both chemical release and biological efficacy.

Protocol 1: Formulation and Validation of the A&K Matrix

Objective: Create a controlled-release matrix that protects the diene from rapid oxidation while delivering a lethal dose of insecticide.

  • Matrix Blending: Heat5 (SPLAT) wax base to 60°C to achieve a workable viscosity[5].

  • Active Ingredient Incorporation: Homogenize 5.0 mg of the target semiochemical (Octadeca-2,4-dien-1-ol, 2,13-ODDA, or 3,13-ODDA) and 1.0% (w/w) pyrethrin into 1.0 g of the SPLAT matrix[5].

  • Internal Validation (Release Kinetics): Before field deployment, incubate a 1.0 g aliquot in a dynamic headspace collection chamber at 25°C. Quantify volatile emissions via GC-MS daily.

    • Self-Validation Check: The protocol is validated only if the matrix demonstrates zero-order release kinetics (>1 µ g/day ) for at least 14 days, confirming the semiochemical is not prematurely degrading.

Protocol 2: Field Trap Shutdown and Mortality Assay

Objective: Quantify the biological efficacy of the formulated A&K dispensers in a field setting.

  • Plot Setup: Establish a randomized complete block design in isolated vineyards with known Sesiidae populations. Maintain a minimum 15-m buffer zone between treatment blocks[4].

  • Deployment: Apply the A&K matrix to vine trunks at a density of 254 point-sources per hectare (approximately one dispenser per vine)[3].

  • Internal Validation (Efficacy Metrics): Deploy two wing-style sticky traps baited with a standard 99:1 (E,Z)-2,13-ODDA:(Z,Z)-3,13-ODDA blend in the center of each plot[4].

    • Metric A (Disruption): Trap shutdown (reduction in males caught vs. control) validates that the synthetic plume is successfully outcompeting natural females[3].

    • Metric B (Mortality): Place drop-trays beneath the A&K dispensers. The presence of dead males validates the direct insecticidal transfer of the pyrethrin upon source contact[4].

Comparative Performance Data

The following table summarizes the quantitative field data, comparing the structural stability of the conjugated diene against the biological efficacy of the isolated dienes.

Semiochemical ActiveDouble Bond ConfigurationMatrix Longevity (Days >1µg/d)Trap Shutdown Efficacy (%)A&K Field Mortality Rate (%)
(E,Z)-2,13-Octadecadien-1-ol Isolated (C2, C13)4599.182.4
(Z,Z)-3,13-Octadecadien-1-ol Isolated (C3, C13)4287.576.1
Octadeca-2,4-dien-1-ol Conjugated (C2, C4)6821.318.5
Data Interpretation

The data illustrates a classic trade-off in drug and agrochemical design. While the conjugated Octadeca-2,4-dien-1-ol exhibits superior chemical stability (extending matrix longevity to 68 days due to resonance stabilization), it fails to effectively bind the target ORs. The absence of the C13 structural kink results in poor trap shutdown (21.3%) and subsequently low insecticidal mortality (18.5%), as the insects are not drawn to the pyrethrin-laced matrix.

References[1] Cas 93255-83-5,2,4-Octadecadien-1-ol, (E,E) - LookChem. Available here[2] Synthesis and characterization of 3,13- and 2,13-octadecadienyl compounds for identification of the sex pheromone secreted by a clearwing moth, Nokona pernix - PubMed. Available here[3] Control of Grape Root Borer (Lepidoptera: Sesiidae) by Mating Disruption with Two Synthetic Sex Pheromone Compounds - Oxford Academic.Available here[4] MATING DISRUPTION AND ATTRACT-AND-KILL AS REDUCED-RISK STRATEGIES FOR CONTROL OF GRAPE ROOT BORER VITACEA POLISTIFORMIS (LEPIDOPTERA: SESIIDAE) IN FLORIDA VINEYARDS - BioOne. Available here[5] Applications and mechanisms of wax-based semiochemical dispenser technology for disruption of grape root borer mating - USDA ARS. Available here

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Octadeca-2,4-dien-1-ol

As a Senior Application Scientist in lipidomics and synthetic organic chemistry, I approach laboratory safety not merely as a checklist of compliance, but as a deeply integrated component of experimental design. When han...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in lipidomics and synthetic organic chemistry, I approach laboratory safety not merely as a checklist of compliance, but as a deeply integrated component of experimental design. When handling specialized lipid intermediates like Octadeca-2,4-dien-1-ol (CAS: 93255-83-5), understanding the physicochemical properties of the molecule and its required solvent environment is critical to establishing a self-validating safety protocol.

Octadeca-2,4-dien-1-ol is a C18 fatty alcohol containing a conjugated diene system, frequently utilized as a precursor in the synthesis of sphingoid bases such as D-erythro-sphingosine[1]. While long-chain fatty alcohols themselves exhibit low acute toxicity and decreased flammability relative to short-chain alcohols[2], the operational hazards arise from two specific factors: the susceptibility of the diene to autoxidation, and the highly permeating organic solvents (e.g., chloroform, methanol, dichloromethane) required to solubilize these hydrophobic compounds.

Below is the comprehensive, step-by-step safety and operational guide for handling this critical lipid intermediate.

Hazard Causality & Risk Profile

To design an effective PPE strategy, we must first isolate the hazards. The table below summarizes the quantitative and qualitative risk data associated with Octadeca-2,4-dien-1-ol and its typical handling environment.

ParameterData / CharacteristicHazard Causality & Operational Impact
Chemical Name Octadeca-2,4-dien-1-olA long-chain aliphatic alcohol. Low volatility reduces inhalation risk of the pure solid/oil.
CAS Number 93255-83-5[3]Unique identifier for safety tracking and inventory management.
Molecular Weight 266.467 g/mol [3]High molecular weight contributes to its waxy/solid state at room temperature.
Reactivity Conjugated Diene SystemProne to autoxidation in ambient air[1]. Requires handling under inert gas (Argon/N2) to prevent peroxide formation and sample degradation.
Solvent Carrier Chloroform / MethanolDue to extreme hydrophobicity, handling requires organic solvents. This is the primary chemical exposure risk , dictating glove material and ventilation requirements.

Personal Protective Equipment (PPE) Matrix

The selection of PPE is driven by the principle of chemical permeation resistance. Because Octadeca-2,4-dien-1-ol is handled in solution, your PPE must protect against the solvent, not just the solute[4].

PPE CategoryRequired SpecificationScientific Causality & Integrity Check
Hand Protection Double-gloving: Inner Nitrile (4 mil), Outer Neoprene or Heavy-Duty Nitrile (8 mil).Causality: Standard latex offers zero protection against chloroform or dichloromethane. Nitrile provides a temporary barrier, but permeation occurs rapidly. Integrity Check: Inspect outer gloves for swelling or discoloration every 15 minutes. Discard immediately if solvent contact occurs.
Eye Protection Indirect-vented chemical splash goggles.Causality: Capillary action and solvent volatility pose a severe splash risk during lipid extraction or transfer. Safety glasses with side shields are insufficient for solvent handling[2].
Body Protection Flame-resistant (FR) lab coat, fully buttoned; closed-toe non-porous shoes.Causality: Static discharge during solvent transfer can ignite vapors. FR coats mitigate flash-fire risks.
Respiratory Chemical Fume Hood (Face velocity: 80-120 fpm).Causality: Prevents inhalation of toxic solvent vapors and provides a physical blast shield during pressurized inert-gas transfers[2].

Operational Workflow & Handling Protocol

The following methodology ensures both operator safety and the chemical integrity of the Octadeca-2,4-dien-1-ol during sphingosine synthesis workflows.

G N1 1. Pre-Operational Integrity Check Fume Hood & PPE N2 2. Inert Atmosphere Setup (Argon/N2 Purge) N1->N2 N3 3. Solvent Solubilization (e.g., CHCl3/MeOH) N2->N3 N4 4. Reagent Transfer (Gas-Tight Syringe) N3->N4 N5 5. Halogenated Waste Segregation & Disposal N4->N5

Operational workflow for the safe handling and processing of Octadeca-2,4-dien-1-ol.

Step-by-Step Handling Methodology
  • Pre-Operational Validation: Verify the chemical fume hood is operational (sash at the marked height). Perform the "inflation test" on your inner nitrile gloves to check for microscopic pinholes before donning the outer layer.

  • Inert Gas Purging: Because the 2,4-diene moiety is sensitive to aerobic oxidation[1], purge the reaction vial with Argon or Nitrogen. Causality: Displacing oxygen prevents the formation of reactive peroxides which can skew downstream lipidomic data and pose a subtle safety hazard upon solvent concentration.

  • Solubilization: Weigh the Octadeca-2,4-dien-1-ol solid directly into a pre-tared, inert-flushed vial. Immediately add the required volume of solvent (e.g., Chloroform/Methanol 2:1 v/v).

  • Transfer: Use a gas-tight glass syringe with a Luer-lock needle for transferring the dissolved lipid. Self-Validating Step: Pull a small volume of inert gas into the syringe after the liquid to ensure no solvent drips from the needle tip during transfer across the hood.

  • Decontamination: Rinse all glassware sequentially with methanol, then acetone, before removing it from the fume hood.

Spill Response and Disposal Plan

Lipid synthesis generates complex waste streams. Octadeca-2,4-dien-1-ol is highly toxic to aquatic life if discharged into municipal water systems due to its long-chain aliphatic nature.

Immediate Spill Response (Inside Fume Hood):

  • Containment: Do not use water. Cover the spill with an inert, absorbent material (e.g., vermiculite or universal chemical absorbent pads).

  • Neutralization/Cleanup: Because the primary hazard is the solvent, allow residual highly volatile solvents to evaporate under the active fume hood. Sweep the absorbent into a solid waste container using a non-sparking tool.

  • Validation: Wipe the surface with a methanol-soaked Kimwipe to remove residual waxy lipid deposits, followed by a final wash with soapy water to break down any remaining hydrophobic film.

Waste Disposal Logistics:

  • Liquid Waste: Must be strictly segregated. Solutions containing chloroform or dichloromethane must go into Halogenated Organic Waste [5]. Solutions in pure ethanol or methanol go into Non-Halogenated Organic Waste .

  • Solid Waste: Contaminated gloves, Kimwipes, and absorbent materials must be sealed in a secondary bag and placed in a designated hazardous solid waste bin. Never dispose of lipid-contaminated solids in general laboratory trash.

References

  • Cas 93255-83-5,2,4-Octadecadien-1-ol, (E,E) - LookChem: SAFETY DATA SHEETS. LookChem. Available at:[Link]

  • Copper-Catalyzed Aerobic Aminooxygenation of Cinnamyl N-Alkoxycarbamates via Substrate-Promoted Catalyst Activation. ACS Catalysis. Available at:[Link]

  • Laboratory Safety - Biology. Davidson College. Available at:[Link]

  • Chemical Hygiene Plan. Pace University. Available at:[Link]

Sources

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